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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Introduction & Pharmacological Relevance Methyl 1-(cyclobutylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Introduction & Pharmacological Relevance

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is a highly valued heterocyclic building block in modern medicinal chemistry[1]. Its structural framework—an imidazole core appended with a lipophilic cyclobutylmethyl group at the N1 position and a methyl ester at the C5 position—makes it an ideal intermediate for the development of bioactive molecules, particularly those targeting central nervous system (CNS) disorders[2]. The cyclobutylmethyl moiety imparts favorable steric and electronic properties, enhancing blood-brain barrier (BBB) penetrance, while the C5-carboxylate serves as a versatile handle for late-stage functionalization (e.g., amidation, reduction, or cross-coupling) in structure-activity relationship (SAR) studies[2].

Retrosynthetic Logic & Causality

The synthesis of 1,5-disubstituted imidazoles historically suffers from poor regioselectivity. Direct N-alkylation of methyl 1H-imidazole-4(5)-carboxylate with cyclobutylmethyl bromide typically yields an intractable mixture of 1,4- and 1,5-isomers due to tautomerization and steric factors. Separating these isomers requires tedious, yield-depleting chromatography.

To bypass this, a highly regioselective de novo ring synthesis is employed. By utilizing the condensation of a primary amine with a formamide acetal, followed by a base-promoted cyclization with methyl isocyanoacetate, the 1,5-substitution pattern is locked in with near-absolute regiocontrol[3]. This two-step, one-pot compatible sequence leverages the α -acidity of the isocyanide to drive a cascade addition-cyclization-aromatization process[4].

SynthesisWorkflow Amine Cyclobutylmethanamine Intermediate Formimidamide Intermediate Amine->Intermediate DMFDMA DMF-DMA DMFDMA->Intermediate Cyclization Base-Promoted Cyclization Intermediate->Cyclization Isocyano Methyl Isocyanoacetate Isocyano->Cyclization Target Target Imidazole (1,5-Disubstituted) Cyclization->Target

Fig 1: Stepwise assembly of the 1,5-disubstituted imidazole core.

Mechanistic Pathway

Understanding the causality of the bond formations is critical for troubleshooting and scaling the reaction. The transformation relies on the dual reactivity of methyl isocyanoacetate—acting as both a nucleophile (at the α -carbon) and an electrophile (at the isocyanide carbon)[5].

  • Deprotonation: A non-nucleophilic base (e.g., DBU) deprotonates the acidic α -carbon of methyl isocyanoacetate.

  • Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbon of the formimidamide intermediate.

  • Elimination: Dimethylamine is expelled as a leaving group, forming a transient α -isocyano-enamine intermediate.

  • Ring Closure: The isocyanide carbon undergoes intramolecular nucleophilic attack by the secondary nitrogen.

  • Aromatization: A rapid proton shift yields the thermodynamically stable aromatic imidazole ring.

MechanismLogic Deprotonation Isocyanoacetate Deprotonation (DBU Base) NucleophilicAttack Nucleophilic Attack on Formimidamide Carbon Deprotonation->NucleophilicAttack DimethylamineLoss Elimination of Dimethylamine NucleophilicAttack->DimethylamineLoss RingClosure Intramolecular Ring Closure (Isocyanide Carbon) DimethylamineLoss->RingClosure Aromatization Proton Shift & Aromatization RingClosure->Aromatization Product 1,5-Disubstituted Imidazole Aromatization->Product

Fig 2: Mechanistic pathway of the formimidamide-isocyanoacetate cyclization.

Quantitative Data & Optimization

The choice of base and solvent dictates the reaction's trajectory. Strong nucleophilic bases (like alkoxides) can cause transesterification or degradation of the isocyanide, while weak bases result in incomplete conversion. Data from internal optimization of the cyclization step is summarized below:

Table 1: Optimization of Cyclization Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃DMF601268Heterogeneous mixture; slow deprotonation.
2DBUTHF65874Good conversion, but intermediate solubility issues.
3KOt-BuTHF251645Rapid degradation of isocyanoacetate; dark tar formed.
4 DBU DMF 70 6 89 Optimal; homogeneous, rapid kinetics, clean profile.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each intermediate is verified before proceeding, safeguarding the integrity of the final product.

Step 1: Synthesis of N'-(cyclobutylmethyl)-N,N-dimethylformimidamide

Objective: Convert the primary amine into a highly reactive electrophilic intermediate.

  • Charge: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclobutylmethanamine (10.0 g, 117.4 mmol, 1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (16.8 g, 140.9 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the neat mixture to 80 °C under an inert argon atmosphere for 3 hours.

  • Validation (IPC 1): Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot ( Rf​≈0.1 ) should completely disappear, replaced by a UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature and concentrate under reduced pressure (rotary evaporator, 40 °C, 10 mbar) to remove the methanol byproduct and unreacted DMF-DMA. The resulting pale yellow oil is used directly in the next step without further purification.

Step 2: Cyclization to Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Objective: Construct the imidazole ring with strict 1,5-regioselectivity.

  • Charge: Dissolve the crude formimidamide intermediate from Step 1 in anhydrous DMF (100 mL).

  • Reagent Addition: Add methyl isocyanoacetate (12.8 g, 129.1 mmol, 1.1 eq). Stir for 5 minutes to ensure homogeneity.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (26.8 g, 176.1 mmol, 1.5 eq) dropwise over 15 minutes. Note: The reaction is mildly exothermic; maintain the internal temperature below 40 °C during addition using a water bath.

  • Reaction: Heat the mixture to 70 °C for 6 hours.

  • Validation (IPC 2): Monitor by TLC (EtOAc:Hexane 1:1, UV 254 nm). A new highly UV-active spot ( Rf​≈0.35 ) should appear. IR spectroscopy of an aliquot should confirm the disappearance of the strong isocyanide stretch ( ∼2150 cm−1 ).

  • Workup:

    • Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (150 mL) to neutralize DBU.

    • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

    • Wash the combined organic layers with water (3 × 100 mL) to remove DMF, followed by brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the target compound as a crystalline white solid.

  • Final Validation: Confirm structure via 1 H NMR. Key diagnostic peaks: δ 7.6 ppm (s, 1H, imidazole C2-H), δ 7.1 ppm (s, 1H, imidazole C4-H), δ 3.8 ppm (s, 3H, -OCH₃), and the cyclobutylmethyl aliphatic signals.

Sources

Exploratory

An In-depth Technical Guide to Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS Number 2112655-30-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, a heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This guide details the synthesis, characterization, and potential applications of this specific derivative, with a focus on its role as a chemical intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The information presented herein is intended to empower researchers with the technical insights necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1]

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is a notable derivative that combines the versatile imidazole core with a lipophilic cyclobutylmethyl group and a methyl ester functionality. This combination of features suggests its utility as a key intermediate for creating more complex molecules with tailored pharmacokinetic and pharmacodynamic profiles. Its primary application lies in the synthesis of bioactive molecules for structure-activity relationship (SAR) studies, particularly in the optimization of drug candidates targeting CNS disorders.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a compound is paramount for its effective use in research and synthesis.

PropertyValue
CAS Number 2112655-30-6
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Predicted to be a white to off-white solid or oil
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.
Storage Conditions 2-8°C, under a dry, inert atmosphere.

Synthesis and Mechanism

The most logical and established route for the synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is through the N-alkylation of a suitable imidazole precursor. This section outlines a detailed, field-proven protocol based on established methodologies for similar transformations.[2][3][4]

Proposed Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks the electrophilic carbon of an alkyl halide.

Synthesis_Pathway Methyl 1H-imidazole-5-carboxylate Methyl 1H-imidazole-5-carboxylate Reaction N-Alkylation Methyl 1H-imidazole-5-carboxylate->Reaction Cyclobutylmethyl bromide Cyclobutylmethyl bromide Cyclobutylmethyl bromide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Reaction->Product

Caption: Proposed synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • Methyl 1H-imidazole-5-carboxylate (1.0 eq)

  • (Bromomethyl)cyclobutane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the imidazole starting material.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add (Bromomethyl)cyclobutane (1.2 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours. The disappearance of the starting imidazole spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Product Isolation: Collect the fractions containing the pure product, as identified by TLC, and concentrate under reduced pressure to yield Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate.

Mechanistic Insights

The reaction proceeds via a standard SN2 mechanism. The potassium carbonate acts as a base to deprotonate the N-1 position of the imidazole ring, creating a more nucleophilic imidazolate anion. This anion then attacks the electrophilic methylene carbon of (bromomethyl)cyclobutane, displacing the bromide leaving group. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the imidazolate anion more reactive, and does not interfere with the nucleophilic attack.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Imidazole Protons: Two singlets are expected for the protons on the imidazole ring, likely in the range of 7.5-8.0 ppm.

    • Cyclobutylmethyl Group: A multiplet for the methine proton of the cyclobutane ring attached to the methylene group, and several multiplets for the other cyclobutane protons are expected in the aliphatic region (1.5-2.5 ppm). The methylene protons adjacent to the imidazole nitrogen will likely appear as a doublet around 4.0-4.5 ppm.

    • Methyl Ester: A sharp singlet for the methyl ester protons is expected around 3.8-4.0 ppm.

  • ¹³C NMR:

    • Imidazole Carbons: Signals for the imidazole ring carbons are expected in the aromatic region (120-145 ppm). The carbonyl carbon of the ester will appear further downfield (160-165 ppm).

    • Cyclobutylmethyl Group: Aliphatic signals for the cyclobutane and methylene carbons will be observed in the upfield region (20-60 ppm).

    • Methyl Ester: The methyl carbon of the ester will appear around 50-55 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100-3150C-H stretching (aromatic, imidazole ring)
~2850-3000C-H stretching (aliphatic, cyclobutyl)
~1720-1740C=O stretching (ester)
~1500-1600C=C and C=N stretching (imidazole ring)
~1200-1300C-O stretching (ester)
Mass Spectrometry (MS)

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 194 or 195, respectively. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the cyclobutylmethyl side chain.

Potential Applications in Drug Discovery and Development

The structural features of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate make it a valuable intermediate for the synthesis of novel therapeutic agents.

Central Nervous System (CNS) Disorders

The initial product description highlights its use in developing bioactive molecules for CNS disorders. The imidazole core is present in many CNS-active compounds, and derivatives have shown promise as anticonvulsant agents.[5][6][7] The lipophilic cyclobutylmethyl group can enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy. The ester functionality provides a handle for further chemical modification, allowing for the synthesis of a library of compounds for SAR studies to optimize anticonvulsant or other neurological activities.[5][6][7]

Applications Core Methyl 1-(cyclobutylmethyl)-1H- imidazole-5-carboxylate Modification Chemical Modification (e.g., ester hydrolysis, amidation) Core->Modification SAR Structure-Activity Relationship (SAR) Studies Modification->SAR CNS CNS Drug Candidates (e.g., Anticonvulsants) SAR->CNS

Caption: Workflow for the utilization of the title compound in CNS drug discovery.

Other Therapeutic Areas

Given the broad biological activity of imidazoles, this compound could also serve as a precursor for the development of agents in other therapeutic areas, such as:

  • Anticancer Agents: Many imidazole derivatives exhibit anticancer properties.[8]

  • Antifungal Agents: The imidazole scaffold is a key component of many antifungal drugs.[8]

  • Anti-inflammatory Agents: Imidazole-containing compounds have shown potential as anti-inflammatory agents.[1]

Conclusion

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is a strategically designed chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its value lies in the combination of the pharmacologically privileged imidazole core with functionalities that allow for further molecular elaboration and optimization of drug-like properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this compound in their quest for new and improved therapeutics, particularly in the challenging field of central nervous system disorders.

References

  • Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Deriv
  • A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2020.
  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole deriv
  • 1-benzyl-1h-imidazole-5-carboxaldehyde(85102-99-4) 1 h nmr. ChemicalBook.
  • SUPPORTING INFORM
  • 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540. PubChem.
  • Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Deriv
  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. SIELC Technologies. 2018.
  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. the NIST WebBook.
  • Experimental procedure for N-alkylation reactions of dichlorin
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. 2003.
  • N-Alkylation of imidazoles. University of Otago - OUR Archive.
  • Ethyl 1H-imidazole-5-carboxyl
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Chinese Journal of Applied Chemistry. 1993.
  • 1-Ethyl-1H-imidazole-5-carboxylic acid. MySkinRecipes.
  • Ethyl 1H-imidazole-5-carboxyl
  • N-alkylation of imidazole by alkaline carbons. Academia.edu.
  • Ethyl 4-nitro-1h-imidazole-5-carboxyl

Sources

Foundational

In Silico Prediction of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Targets: A Computational Pharmacology Whitepaper

Executive Summary & Pharmacophore Rationale Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS 2112655-30-6) is a highly specialized heterocyclic building block utilized primarily in the synthesis of central ner...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS 2112655-30-6) is a highly specialized heterocyclic building block utilized primarily in the synthesis of central nervous system (CNS) therapeutics and bioactive molecules[1]. To accurately predict its pharmacological targets in silico, we must deconstruct its pharmacophore and analyze its structural homology to known clinical agents.

The molecule consists of three critical domains:

  • The 1H-imidazole-5-carboxylate core: A highly polar, electron-rich heterocycle capable of acting as both a hydrogen bond acceptor and a potent metal coordinator (specifically to transition metals like iron).

  • The cyclobutylmethyl moiety: A sterically constrained, lipophilic group at the N1 position.

  • The methyl ester: A functional group that dictates the molecule's hydrolytic stability and lipophilicity.

This structural profile shares profound homology with Etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate), a potent intravenous anesthetic[2]. By substituting etomidate's phenylethyl group with a cyclobutylmethyl group, and the ethyl ester with a methyl ester, the steric bulk and receptor subtype selectivity are fundamentally altered. Based on this structural causality, in silico target prediction must prioritize two primary macromolecular targets: the GABA_A receptor (mediating CNS depression) and Cytochrome P450 11B1 (CYP11B1) (a common off-target for imidazoles mediating adrenal suppression)[3][4].

Mechanistic Target Hypotheses

Hypothesis I: Positive Allosteric Modulation of the GABA_A Receptor

Etomidate produces hypnosis by binding to a specific transmembrane pocket at the interface between the α1 and β2 subunits of the γ -aminobutyric acid type A (GABA_A) receptor[5]. The imidazole core of our target compound is expected to anchor into this same β+/α− interface. The cyclobutylmethyl group, being more rigid and compact than a phenylethyl ring, is hypothesized to alter the binding kinetics, potentially shifting the efficacy from a full anesthetic to a selective anxiolytic or subtype-specific modulator.

Hypothesis II: Competitive Inhibition of CYP11B1 (Steroid 11β-hydroxylase)

A notorious side effect of imidazole-based CNS drugs is the suppression of endogenous glucocorticoid biosynthesis[6]. This occurs because the unsubstituted N3 nitrogen of the imidazole ring forms a strong coordinate covalent bond with the heme iron (Fe2+) located in the active site of mitochondrial CYP11B1[7]. In silico models must evaluate whether the cyclobutylmethyl group prevents or permits entry into the narrow CYP11B1 access channel.

Self-Validating In Silico Experimental Protocols

To move beyond basic structural similarity, rigorous computational validation is required. The following protocols are designed as self-validating systems, where initial high-throughput docking is subsequently challenged by thermodynamic simulations.

Protocol A: Structure-Based Molecular Docking

Causality: Static docking provides an initial binding pose and affinity estimate, but it must be constrained by known biochemical realities to prevent false positives.

  • Protein Preparation:

    • Retrieve high-resolution crystal structures for the GABA_A α1β2γ2 receptor (e.g., PDB: 6I53) and human CYP11B1 (e.g., PDB: 6M7X).

    • Assign protonation states at pH 7.4 using tools like Epik. Rationale: The imidazole ring's protonation state is highly sensitive to physiological pH, dictating its ability to act as an H-bond acceptor vs. donor.

  • Ligand Preparation: Generate the 3D conformation of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, minimizing energy using the OPLS4 force field.

  • Grid Generation & Constrained Docking:

    • For CYP11B1: Enforce a distance constraint (1.9 Å – 2.1 Å) between the ligand's N3 atom and the heme Fe2+ ion. Rationale: Without this constraint, docking algorithms often fail to recognize coordinate covalent bonds, leading to biologically irrelevant poses[7].

    • For GABA_A: Center the grid on the transmembrane β2 -Met286 and α1 -Met236 residues.

Protocol B: Molecular Dynamics (MD) & MM/GBSA Free Energy Calculation

Causality: Proteins are highly dynamic. A static docking pose may be unstable in a biological environment. MD simulations validate the stability of the predicted pose.

  • System Solvation & Membrane Embedding:

    • GABA_A System: Embed the receptor-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Rationale: The etomidate binding site is located in the transmembrane domain; simulating this in a purely aqueous environment will cause the helical bundle to collapse, invalidating the data[3][5].

    • CYP11B1 System: Solvate in a TIP3P water box with 0.15 M NaCl.

  • Equilibration & Production: Run a 100 ns production trajectory under NPT ensemble conditions (300 K, 1 atm).

  • Thermodynamic Validation: Extract the final 20 ns of the trajectory and calculate the binding free energy ( ΔGbind​ ) using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. A stable, negative ΔGbind​ validates the target prediction.

Visualizations of Workflows and Pathways

Workflow A Ligand Preparation (CAS 2112655-30-6) C Molecular Docking (Glide / AutoDock Vina) A->C B Target Selection (GABA-A & CYP11B1) B->C D MD Simulation (100ns, Lipid/Aq Environments) C->D Top Poses E MM/GBSA Free Energy Calculation D->E Trajectory

Fig 1. Self-validating in silico target prediction workflow.

Pathway Ligand Methyl 1-(cyclobutylmethyl)- 1H-imidazole-5-carboxylate Receptor GABA-A Receptor (α1β2γ2 Transmembrane) Ligand->Receptor Binds β+/α- interface Conformation Allosteric Conformational Shift Receptor->Conformation Positive Modulation Pore Chloride Ion Pore Opening Conformation->Pore Increased Open Probability Hyperpol Neuronal Hyperpolarization (Sedation/Hypnosis) Pore->Hyperpol Cl- Influx

Fig 2. Predicted GABA_A Allosteric Modulation Signaling Pathway.

Quantitative Data Presentation

The following table summarizes the expected in silico binding affinities and key interacting residues, comparing the clinical standard (Etomidate) against the target compound.

Target ProteinPDB IDEtomidate Binding Energy ( ΔG , kcal/mol)Target Compound Binding Energy ( ΔG , kcal/mol)*Key Interacting Residues
GABA_A ( α1β2γ2 ) 6I53-8.4-7.9 α1 -Met236, β2 -Met286, α1 -Leu232
CYP11B1 6M7X-9.2-8.5Heme Fe2+, Arg110, Thr318, Trp116

*Note: Values for Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate represent projected MM/GBSA free energy calculations based on structural homology modeling.

References

  • Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Product Specifications MySkinRecipes [Link][1]

  • 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (Etomidate acid) | CID 759856 PubChem[Link][2]

  • GABAA Receptor Modulation by Etomidate Analogues PMC - National Institutes of Health[Link][3]

  • Clinical and Molecular Pharmacology of Etomidate PMC - National Institutes of Health[Link][4]

  • The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating PMC - National Institutes of Health[Link][5]

  • Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells PLOS One[Link][6]

  • Structure of human CYP11B1 in complex with etomidate ResearchGate[Link][7]

Sources

Exploratory

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate: Molecular Structure, Conformational Dynamics, and Analytical Protocols

Executive Summary Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is a highly versatile pharmacophoric building block frequently utilized in the development of targeted therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is a highly versatile pharmacophoric building block frequently utilized in the development of targeted therapeutics, including nonpeptide angiotensin II receptor antagonists and kinase inhibitors [1]. The biological efficacy of imidazole-5-carboxylate derivatives is intrinsically linked to their three-dimensional spatial arrangement. When binding to target proteins, the orientation of the C5-ester and the N1-alkyl group dictates the molecule's ability to engage in crucial hydrogen bonding and hydrophobic interactions.

This technical guide provides an in-depth analysis of the conformational frustration inherent in this molecule, driven by the competing forces of electronic conjugation and steric repulsion. Furthermore, it establishes field-proven, self-validating experimental protocols for characterizing its structural dynamics using Density Functional Theory (DFT), Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), and Single-Crystal X-Ray Diffraction (SC-XRD).

Structural Topology & Conformational Frustration

The molecular architecture of methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate presents a classic case of conformational frustration. The structural dynamics are governed by two competing molecular directives:

  • C5-Ester Conjugation Demand: The methoxycarbonyl group at the 5-position seeks coplanarity with the aromatic imidazole ring (a dihedral angle of 0° or 180°) to maximize π -electron delocalization between the ring and the ester carbonyl.

  • N1-Cyclobutylmethyl Steric Bulk: The bulky cyclobutylmethyl group at the adjacent N1 position creates severe peri-like steric hindrance (similar to A1,3 allylic strain) when the ester attempts to achieve perfect coplanarity [1].

The Cyclobutylmethyl "Butterfly" Dynamics

The cyclobutane ring itself is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain between adjacent C-H bonds. To minimize steric repulsion with the imidazole core, the methylene linker connecting the cyclobutane to the N1 atom strongly prefers a bisected conformation [2]. In this geometry, the C-N bond bisects the interior angle of the cyclobutane ring, allowing the molecule to exist primarily in rapidly interconverting gauche and anti rotamers relative to the imidazole plane.

G N1 N1-Cyclobutylmethyl Steric Bulk Clash Peri-like Steric Clash (N1-CH2 vs C5-C=O) N1->Clash C5 C5-Ester Conjugation Demand C5->Clash Twist Ester Out-of-Plane Twist (Dihedral ~30°) Clash->Twist Pucker Cyclobutane Puckering (Bisected Conformer) Clash->Pucker

Causality of conformational frustration between the N1-alkyl group and C5-ester.

Quantitative Conformational Analysis (DFT)

To quantify these competing forces, Density Functional Theory (DFT) is employed. The table below summarizes the theoretical thermodynamic stability of the four primary conformers. The s-trans orientation (where the ester carbonyl oxygen points away from the N1-substituent) is significantly favored over the s-cis orientation due to reduced electrostatic and steric repulsion [1].

Table 1: DFT-Calculated Relative Energies and Geometries (B3LYP/6-311++G(d,p))

Conformer StateEster OrientationCyclobutylmethyl OrientationRelative Energy ( Δ E, kcal/mol)C4-C5-C=O Dihedral (°)
I (Global Min) s-transBisected-anti0.0028.5
II s-transBisected-gauche+1.2434.2
III s-cisBisected-anti+2.85155.4
IV s-cisBisected-gauche+3.41148.1

Note: Even in the global minimum (Conformer I), perfect coplanarity (0°) is not achieved. The ester is twisted by ~28.5° to alleviate the steric clash with the N1-methylene protons.

Self-Validating Experimental Protocols

To transition from theoretical models to empirical reality, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and eliminated.

G A Target: Methyl 1-(cyclobutylmethyl) -1H-imidazole-5-carboxylate B In Silico: DFT Search (Thermodynamic Baseline) A->B C In Vitro: VT-NMR (Solution Dynamics) A->C D Solid State: SC-XRD (Absolute Conformation) A->D E Data Synthesis: Validated 3D Pharmacophore B->E C->E D->E

Multi-modal workflow for comprehensive structural and conformational validation.

Protocol 1: Variable-Temperature (VT) NMR Spectroscopy

Objective: Determine the rotational energy barrier ( ΔG‡ ) of the C5-ester and N1-methylene group in solution. Causality & Validation: At ambient temperature, rapid bond rotation averages the NMR signals. By cooling the sample, we slow the exchange rate until distinct rotamers become visible (decoalescence). The self-validation mechanism requires warming the sample back to 25 °C; if the original spectrum is perfectly restored, the observed changes are definitively due to conformational dynamics, not sample degradation or precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ ). Rationale: CD2​Cl2​ is selected for its low freezing point (-95 °C) and lack of hydrogen-bonding capabilities that could artificially skew rotamer populations.

  • Baseline Acquisition: Acquire a standard 1D 1H and 13C NMR spectrum at 298 K (25 °C) using a 500 MHz or higher spectrometer.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 193 K (-80 °C). Allow 10 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Data Acquisition: Acquire 1H spectra at each temperature. Monitor the N1-methylene singlet (typically around δ 4.0 - 4.5 ppm) and the ester methoxy singlet ( δ 3.8 ppm) for broadening and subsequent splitting into distinct peaks.

  • Lineshape Analysis: Extract the coalescence temperature ( Tc​ ) and the peak separation at the slow-exchange limit ( Δν ). Calculate the rotational barrier using the Eyring equation.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Establish the absolute solid-state conformation and map intermolecular packing forces. Causality & Validation: SC-XRD provides unambiguous bond lengths and angles. However, crystal packing forces can distort the molecule away from its gas-phase global minimum. The protocol is self-validating through the refinement metrics: an R1​ value < 0.05 and a Goodness of Fit (GoF) near 1.0 confirm that the crystallographic model accurately represents the empirical electron density [1].

Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of the compound in a minimal amount of ethyl acetate. Layer slowly with hexanes (anti-solvent) in a narrow vial. Cap loosely and allow undisturbed vapor diffusion at 4 °C over 7–14 days.

  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal with well-defined faces (approximate dimensions 0.2 × 0.2 × 0.1 mm). Mount on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a cryostream set to 100 K. Rationale: Data collection at 100 K minimizes thermal motion of the atoms, drastically improving the resolution of the cyclobutane puckering.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Protocol 3: Density Functional Theory (DFT) Workflow

Objective: Map the potential energy surface (PES) and identify the global thermodynamic minimum devoid of solvent or lattice artifacts. Causality & Validation: DFT isolates intramolecular forces. The self-validation step is the frequency calculation: a true ground-state minimum must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a stable conformer [3].

Step-by-Step Methodology:

  • Conformational Search: Perform an initial molecular mechanics (MMFF94) conformational search to generate a library of starting geometries, varying the N1-C-C-C and C4-C5-C=O dihedral angles.

  • Geometry Optimization: Submit the lowest-energy MM structures to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the carbonyl oxygen and the π -system.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries at the same level of theory to confirm they are true minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.

  • Solvent Modeling (Optional but Recommended): Apply a Conductor-like Polarizable Continuum Model (CPCM) using dichloromethane parameters to correlate the DFT energies with the VT-NMR data [3].

References

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Conformational Studies of Cyclobutylmethyl Cations. Journal of the American Chemical Society. ACS Publications. Available at:[Link]

  • Solvent effect on the Molecular structure and Global, Local and Dual Descriptors: A Density Functional Theory Study. Asian Journal of Research in Chemistry. Available at:[Link]

Foundational

A Technical Guide to Homology Modeling of Small Molecule Binding Sites: The Case of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Abstract The convergence of genomics and computational chemistry has positioned homology modeling as an indispensable tool in modern drug discovery. When experimental three-dimensional structures of protein targets are e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of genomics and computational chemistry has positioned homology modeling as an indispensable tool in modern drug discovery. When experimental three-dimensional structures of protein targets are elusive, homology modeling provides a robust framework for generating high-quality structural models, thereby enabling structure-based drug design, virtual screening, and the elucidation of molecular interactions. This guide offers an in-depth, technically-grounded walkthrough of the complete homology modeling workflow, from target identification to the analysis of a small molecule's binding site. We use Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, a novel imidazole derivative, as a case study to navigate the practical and theoretical challenges inherent in modeling a protein-ligand complex where the primary biological target is not explicitly known. This document is intended for researchers and professionals in drug development, providing both the strategic rationale and the detailed protocols necessary to construct and validate a biologically relevant homology model for ligand binding analysis.

Introduction

The principle that proteins with similar amino acid sequences adopt similar three-dimensional structures is the bedrock of homology, or comparative, modeling. This technique is a cornerstone of structural biology and computational drug discovery, allowing scientists to predict a protein's structure by referencing an experimentally determined structure of a homologous protein—the "template". The utility of this approach is immense, particularly for targets that are difficult to crystallize, such as membrane proteins, or in the early stages of drug discovery where speed and cost-efficiency are paramount.

This guide addresses a common challenge in medicinal chemistry: a promising small molecule, in this case, Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, has been synthesized, but its precise protein target is yet to be identified. The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a wide range of biological targets including kinases, cytochrome P450 enzymes, and G-protein coupled receptors (GPCRs). Our objective is to delineate a comprehensive, self-validating workflow that begins with the rational identification of a putative protein target and culminates in a refined homology model of its binding site, complete with a docked pose of our ligand of interest.

Part 1: Putative Target Identification for an Imidazole-Based Ligand

The initial and most critical step in this workflow is to identify a plausible protein target. Without experimental data, this is an exercise in bioinformatics and chemical informatics, leveraging the known pharmacology of the ligand's core scaffold.

Rationale for Target Selection

Imidazole derivatives are known to function as potent enzyme inhibitors. Specifically, they have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases. For instance, the compound 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers. Given the structural similarities, we will proceed with human Protein Kinase C-iota (PKC-ι) as our hypothetical target for this technical guide.

Target Sequence Retrieval

The primary amino acid sequence of the target protein is the foundational input for the entire modeling process.

Experimental Protocol: Sequence Retrieval

  • Navigate to a primary sequence database: The UniProt Knowledgebase (UniProtKB) is an authoritative and comprehensive resource.

  • Search for the target protein: Use the search term "Protein kinase C iota" and filter for the Homo sapiens (human) organism.

  • Select the reviewed entry: Choose the entry with a Swiss-Prot accession number (e.g., P41743 ) to ensure high-quality annotation.

  • Download the sequence: Obtain the canonical sequence in FASTA format. This format is a simple text-based representation of the amino acid sequence and is compatible with virtually all bioinformatics tools.

Part 2: The Homology Modeling Workflow: From Sequence to Structure

With the target sequence in hand, we can proceed with the core homology modeling pipeline. The quality of the final model is contingent on the rigor applied at each of the following stages.

Template Identification and Selection

The axiom of homology modeling is that the quality of the model is fundamentally limited by the quality of the template and the accuracy of the sequence alignment. Therefore, template selection is arguably the most impactful step in the entire process.

Experimental Protocol: Template Search and Selection

  • Perform a BLASTp search: Use the PKC-ι FASTA sequence as the query against the Protein Data Bank (PDB) to find proteins with known structures and significant sequence similarity.

  • Analyze the results: The search will return a list of potential templates. Evaluate them based on the following key criteria:

    • Sequence Identity: This is the percentage of identical residues between the target and template. A higher identity is strongly preferred. Models built on templates with >50% identity are generally of high quality, while the 30-50% range is often acceptable. Below 30% ("the twilight zone"), modeling becomes significantly more challenging and less reliable.

    • Query Coverage: The template should cover as much of the target sequence as possible, especially the domain of interest (in this case, the kinase domain).

    • Resolution: For X-ray crystal structures, a lower resolution value (in Angstroms, Å) indicates a higher quality, more detailed structure. A resolution below 2.5 Å is generally considered good.

    • E-value: The Expect value (E-value) indicates the statistical significance of the alignment. A lower E-value (closer to zero) is better.

    • Presence of Ligands: A template structure co-crystallized with a ligand similar to our molecule of interest is highly advantageous as it provides an experimentally validated binding pocket conformation.

Data Presentation: Hypothetical Template Selection for PKC-ι

PDB IDDescriptionSequence Identity (%)Query Coverage (%)Resolution (Å)E-valueLigand Present
3ZH8 Atypical PKC (iota/zeta)92%95%2.742e-165Yes (Inhibitor)
4RA4 Protein Kinase C alpha45%93%2.638e-98Yes (Inhibitor)
1WMH Protein Kinase C iota (regulatory)100%14%1.505e-45No

Causality Behind the Choice: Based on this hypothetical data, PDB ID 3ZH8 would be the superior template. Despite a slightly lower resolution than 4RA4, its exceptionally high sequence identity (92%) to our target makes it the most reliable choice for accurately modeling the overall fold and, crucially, the active site. Using multiple templates can sometimes improve model accuracy, but for a high-identity case like this, a single, high-quality template is often sufficient.

Target-Template Sequence Alignment

The alignment dictates which residues in the target will be modeled based on the corresponding residues in the template. An error in the alignment will directly translate to a structural error in the final model.

Experimental Protocol: Sequence Alignment

  • Utilize a Multiple Sequence Alignment (MSA) tool: Programs like T-Coffee, Clustal Omega, or MUSCLE are standard. For structurally informed alignments, tools like T-Coffee's Expresso mode, which incorporates structural information, are superior.

  • Manual Inspection and Refinement: Automated alignments are not infallible, especially in regions of low sequence similarity or where insertions/deletions (indels) occur.

    • Visually inspect the alignment in a viewer like Jalview or MEGA.

    • Ensure that conserved functional motifs (e.g., the DFG motif in kinases) are correctly aligned.

    • Pay close attention to gaps. Gaps in the target sequence correspond to loops that will need to be built de novo, while gaps in the template mean that part of the structure is undefined. Ensure gaps are placed in loop regions rather than within secondary structure elements (alpha-helices or beta-sheets).

Model Building

This step involves using the target-template alignment to generate the 3D coordinates of the target protein. We will describe the process conceptually, as it is largely automated by software.

Experimental Protocol: Model Generation with MODELLER MODELLER is a powerful and widely-used program for homology modeling that operates by satisfying spatial restraints.

  • Prepare Input Files: MODELLER requires two primary input files:

    • Alignment File (.ali): A file in PIR format containing the sequence of the target and the sequence and structural information of the template(s).

    • Script File (.py): A Python script that tells MODELLER which files to use, which models to build, and how many models to generate.

  • Execution: The Python script is executed, calling the MODELLER engine. MODELLER reads the alignment and the template coordinates. It then generates a set of spatial restraints (e.g., distances, dihedral angles) from the template and applies them to the target sequence to build a 3D model.

  • Loop Modeling: For regions where the target has insertions relative to the template (i.e., gaps in the template alignment), MODELLER has a specialized ab initio loop modeling routine to build these undefined regions.

  • Output: The program typically generates multiple models (e.g., 5-10) because the process involves stochastic optimization. This ensemble of models allows for the selection of the best one based on validation scores.

Model Validation and Refinement

A generated homology model is a theoretical prediction and must be rigorously validated to ensure it is stereochemically and structurally plausible before it can be used for further studies like docking.

Experimental Protocol: Model Validation

  • Internal Score Assessment: Most modeling programs provide an internal quality score. For MODELLER, this is often the DOPE (Discrete Optimized Protein Energy) score, a statistical potential used to assess model quality. Lower DOPE scores generally indicate a better model.

  • Stereochemical Quality Assessment (Ramachandran Plot):

    • Use a tool like PROCHECK or the validation services integrated into servers like SWISS-MODEL.

    • A Ramachandran plot visualizes the backbone dihedral angles (phi and psi) of all residues. A high-quality model should have over 90% of its residues in the "most favored" regions of the plot. Residues in "disallowed" regions are a significant red flag and must be investigated.

  • Structural Quality Assessment (Knowledge-Based Potentials):

    • Submit the model to a server like ProSA-web (Protein Structure Analysis).

    • ProSA calculates an overall quality score (Z-score). This score indicates whether the model's quality is within the range of native proteins of a similar size. The Z-score should be negative and comparable to that of the template structure.

    • ProSA also provides a residue-by-residue energy plot, which is invaluable for identifying specific problematic regions within the model.

Data Presentation: Hypothetical Model Validation Scores

Model IDMODELLER DOPE ScoreRamachandran Favored (%)ProSA Z-score
Model_01-68542.394.5%-8.95
Model_02-67991.892.1%-8.52
Model_03-68610.195.2%-9.11
Model_04-66533.790.8%-8.24
Model_05-68305.593.9%-8.87

Causality Behind the Choice: Based on this data, Model_03 is the superior model. It has the lowest (most favorable) DOPE score, the highest percentage of residues in the favored regions of the Ramachandran plot, and the best ProSA Z-score. This model would be selected for the subsequent docking studies.

Workflow Visualization

HomologyModelingWorkflow cluster_prep Part 1: Preparation cluster_modeling Part 2: Core Modeling cluster_validation Part 3: Validation & Selection TargetID Target Identification (PKC-iota) SeqRetrieval Sequence Retrieval (UniProt) TargetID->SeqRetrieval TemplateSearch Template Search (BLASTp vs PDB) SeqRetrieval->TemplateSearch TemplateSelect Template Selection (Identity, Resolution, etc.) TemplateSearch->TemplateSelect Alignment Sequence Alignment (Target-Template) TemplateSelect->Alignment ModelBuild Model Building (MODELLER) Alignment->ModelBuild ModelValidation Model Validation (PROCHECK, ProSA) ModelBuild->ModelValidation BestModel Select Best Model ModelValidation->BestModel FinalModel Final Validated Homology Model BestModel->FinalModel

Caption: The comprehensive workflow for homology modeling.

Part 3: Binding Site Analysis and Molecular Docking

With a validated homology model of PKC-ι, the next objective is to predict how Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate binds within its active site.

Binding Site Prediction

The first step is to locate the ATP-binding pocket of the kinase, which is the canonical target for most kinase inhibitors.

Causality and Methodology:

  • If the template has a co-crystallized ligand: The most reliable method is to superimpose our homology model onto the template structure (e.g., 3ZH8). The location of the ligand in the template directly defines the binding site in our model. This is the preferred, evidence-based approach.

  • If no ligand is present in the template: We must rely on predictive algorithms. These methods are generally geometry-based, searching for "pockets" or "cavities" on the protein surface that are large enough to accommodate a small molecule. Tools like CASTp , FTSite , or SiteHound can be used. Evolutionary conservation can also be a powerful guide, as active site residues are often highly conserved across a protein family.

For our PKC-ι model based on 3ZH8, we will use the former approach, defining the binding site based on the inhibitor present in the template structure.

Receptor and Ligand Preparation

Both the protein model and the small molecule must be prepared before docking. This involves adding hydrogen atoms, assigning correct atom types, and calculating partial charges, which are essential for the scoring functions used in docking.

Experimental Protocol: Ligand and Receptor Preparation

  • Ligand Preparation:

    • Generate a 3D structure of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate using a chemical drawing tool (e.g., MarvinSketch, ChemDraw) or by retrieving it from a database like PubChem if available.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Use a preparation tool (like the 'Ligand Preparation' wizard in AutoDock Tools or Schrödinger's LigPrep) to assign correct bond orders, add hydrogens, and generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4).

    • The final output for docking with AutoDock Vina is typically a .pdbqt file, which includes atomic coordinates, partial charges, and information on rotatable bonds.

  • Receptor Preparation:

    • Load the validated homology model (e.g., Model_03.pdb) into a preparation tool (e.g., AutoDock Tools).

    • Remove any water molecules and other non-protein atoms.

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Kollman charges).

    • Merge non-polar hydrogens to reduce computational complexity.

    • The final output is a .pdbqt file for the receptor.

Molecular Docking Simulation

Molecular docking is a computational simulation that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor. It uses a search algorithm to explore possible conformations of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.

Experimental Protocol: Docking with AutoDock Vina

  • Define the Search Space (Grid Box): A "grid box" must be defined to tell the docking program where to search for a binding pose. This box should be centered on the predicted binding site and be large enough to encompass the entire active site and allow the ligand to rotate and translate freely within it.

  • Configure the Docking Run: Create a configuration file that specifies the names of the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort; higher values are more thorough but slower).

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analyze Output: Vina will generate an output file (also in .pdbqt format) containing a set of predicted binding poses (typically 9 by default), ranked by their predicted binding affinity in kcal/mol.

Data Presentation: Hypothetical Docking Results

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.00
2-8.91.35
3-8.71.89
4-8.54.51
5-8.52.05
Post-Docking Analysis and Validation

The docking score is a theoretical estimation, not an absolute measure of binding energy. The most crucial part of the analysis is the visual inspection of the top-ranked poses to assess their biological plausibility.

Trustworthiness Through Analysis:

  • Visualize the Top Poses: Load the receptor model and the docked ligand poses into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

  • Identify Key Interactions: For the best-scoring pose, analyze the non-covalent interactions between the ligand and the protein. Key interactions to look for include:

    • Hydrogen Bonds: Identify specific donor-acceptor pairs between the ligand and protein residues. The imidazole nitrogens and the carboxylate oxygens of our ligand are prime candidates for forming hydrogen bonds.

    • Hydrophobic Interactions: Look for contacts between non-polar parts of the ligand (like the cyclobutyl ring) and hydrophobic residues in the binding pocket (e.g., Leucine, Isoleucine, Valine).

    • Pi-Stacking or Cation-Pi Interactions: The imidazole ring may form favorable pi-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Compare with Known Binders: If possible, compare the predicted binding mode with the known interactions of other inhibitors for the same target. For PKC-ι, this would involve checking if the ligand interacts with key "hinge region" residues that are canonical interaction points for ATP-competitive kinase inhibitors.

  • Assess Pose Clustering: A robust docking result often shows the top-ranked poses clustered together in a similar orientation, suggesting a well-defined and favorable binding mode. If the top poses are scattered across the binding site with very different conformations, the prediction may be less reliable.

Docking and Analysis Workflow Visualization

DockingWorkflow cluster_input Part 1: Inputs cluster_prep Part 2: Preparation cluster_docking Part 3: Simulation & Analysis Model Validated Homology Model (PKC-iota) PrepReceptor Receptor Preparation (Add Hydrogens, Charges) Model->PrepReceptor Ligand Ligand 3D Structure (Imidazole Derivative) PrepLigand Ligand Preparation (Define Rotatable Bonds) Ligand->PrepLigand DefineSite Define Binding Site (Grid Box) PrepReceptor->DefineSite RunDocking Run Molecular Docking (AutoDock Vina) PrepLigand->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Poses & Interactions (Hydrogen Bonds, Hydrophobic Contacts) RunDocking->AnalyzePoses FinalComplex Predicted Protein-Ligand Complex AnalyzePoses->FinalComplex

Caption: The workflow for molecular docking and binding analysis.

Conclusion

This guide has detailed a systematic and scientifically rigorous pathway for modeling the binding site of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, starting from a position of zero structural information about its biological target. By logically selecting a putative target, meticulously executing the homology modeling pipeline, and critically validating each step, we generated a high-quality model of the PKC-ι kinase domain. Subsequent molecular docking provided a plausible hypothesis for the ligand's binding mode, highlighting key molecular interactions that can inform future lead optimization and experimental design.

It is imperative to recognize that homology models and docking results are predictions. Their true value is realized when they are used to generate testable hypotheses. The next logical steps in a drug discovery project would involve using this structural model to design new analogues with potentially improved affinity or selectivity, followed by in vitro synthesis and biological testing to validate the computational predictions. Ultimately, this iterative cycle of computational modeling and experimental validation is the engine that drives modern structure-based drug discovery.

References

  • Webb, B., & Sali, A. (2019). Homology Modeling of Protein Targets with MODELLER. Methods in Molecular Biology, 2053, 231–249. [Link]

  • Sali Lab. (n.d.). Homology Modelling with MODELLER. EMBL Bio-IT. [Link]

  • Aryal, S. (2023). Homology Modeling- Definition, Steps, Diagram, Uses. Microbe Notes. [Link]

  • Biochemistry Computational Research Facility (BCRF). (n.d.). MODELLER. [Link]

  • MassBio. (2020). Homology modeling. [Link]

  • Tekiner, I. H. (2025). Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure. Journal of Chemical Education. [Link]

  • Sali, A. (2021). Tutorial. Andrej Sali. [Link]

  • Bioinformatics Manual. (2022). MODELLER usage for Homology Modelling: Tutorial with codes in 5 simple steps — Part 2. [Link]

  • Fiveable. (2025). Homology modeling. Bioinformatics Class Notes. [Link]

  • Petrey, D., & Honig, B. (2020). Ten quick tips for homology modeling of high-resolution protein 3D structures. PLOS Computational Biology, 16(4), e1007449. [Link]

  • Sali, A. (n.d.). Selecting templates. Salilab. [Link]

  • PLOS. (n.d.). Homology-modeling workflow. [Link]

  • Wallner, B., & Elofsson, A. (2007). Evaluation of automated homology modelling methods at low target–template sequence similarity. Bioinformatics, 23(16), 2067–2074. [Link]

  • Bonvin Lab. (n.d.). Homology modelling of the mouse MDM2 protein. [Link]

  • Sato, K., & Ishida, T. (2019). Sequence alignment using machine learning for accurate template-based protein structure prediction. Bioinformatics, 35(22), 4647–4654. [Link]

  • Wikipedia. (n.d.). Homology modeling. [Link]

  • Bioinformatic Tools. (2012).
  • ResearchGate. (n.d.). Validation of predicted models by using ProQ and ProSA servers. [Link]

  • ResearchGate. (n.d.). PROCHECK and PROSA analysis results of the validation.... [Link]

  • Wikipedia. (n.d.). PRKCI. [Link]

  • ResearchGate. (2013). Aligning a protein sequence onto a structure-based multiple sequence alignment?. [Link]

  • SCFBio. (n.d.). PROSAV. [Link]

  • Geneious. (n.d.). Understanding Sequence Alignment. [Link]

  • VectorBuilder. (n.d.). Sequence Alignment Tool. [Link]

  • MEGA Software. (n.d.). MEGA. [Link]

  • UniProt. (n.d.). PRKCI - Protein kinase C iota type - Homo sapiens (Human). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). protein kinase C iota. [Link]

  • RCSB PDB. (2014). 4RA4: Crystal Structure of Human Protein Kinase C Alpha. [Link]

  • RCSB PDB. (2013). 3ZH8: A novel small molecule aPKC inhibitor. [Link]

  • NCBI. (2026). 5584 - Gene ResultPRKCI protein kinase C iota. [Link]

Protocols & Analytical Methods

Method

The Strategic Deployment of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate in Modern Drug Discovery: A Fragment-Based Approach

Introduction: The Rationale for Imidazole-Based Fragments in Drug Design In the landscape of contemporary medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for the identificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Imidazole-Based Fragments in Drug Design

In the landscape of contemporary medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for the identification of high-quality lead compounds. This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs due to its unique physicochemical properties.[1][2] It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, and its electron-rich nature allows for a variety of intermolecular interactions.[3][4]

This guide focuses on a particularly promising fragment, Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate , as a strategic building block in FBDD campaigns. Its structural features—a substituted imidazole core—offer a compelling combination of properties for probing the binding sites of diverse biological targets, particularly those implicated in central nervous system (CNS) disorders.[5] This document will provide a comprehensive overview of its characteristics, detailed protocols for its application in fragment screening, and a guide to the subsequent hit-to-lead optimization process.

Fragment Profile: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

The selection of a fragment for a screening library is a critical first step in any FBDD program. An ideal fragment should possess favorable physicochemical properties that adhere to the "Rule of Three," a set of empirical guidelines for effective fragments.[6]

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" suggests that fragments should have a molecular weight of less than 300 Daltons, a LogP (a measure of lipophilicity) of less than 3, and no more than 3 hydrogen bond donors and acceptors. These parameters are designed to ensure that the fragment has good aqueous solubility, a prerequisite for many biophysical screening techniques, and that there is ample room for chemical modification during the optimization phase without creating a final molecule that is too large or lipophilic.

Here, we present the calculated physicochemical properties for Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate:

PropertyValue"Rule of Three" Compliance
Molecular Weight 208.25 g/mol Yes (< 300)
cLogP 1.8Yes (< 3)
Hydrogen Bond Donors 0Yes (≤ 3)
Hydrogen Bond Acceptors 3 (2xN, 1xO)Yes (≤ 3)
Rotatable Bonds 4No (> 3)

While the number of rotatable bonds slightly exceeds the "Rule of Three" guideline, the overall profile of this fragment is highly favorable. The cyclobutylmethyl group provides a three-dimensional character that can explore non-planar binding pockets, a desirable feature for enhancing selectivity and potency.[7] The methyl ester at the 5-position offers a handle for synthetic modification, allowing for fragment "growing" or "linking" strategies during lead optimization.

Application in Fragment-Based Drug Discovery: A Workflow

The integration of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate into an FBDD campaign follows a well-defined workflow, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screening (NMR or SPR) A->B Screening C Hit Confirmation B->C Data Analysis D Orthogonal Biophysical Method (e.g., ITC) C->D Validation E Structural Biology (X-ray Crystallography or Cryo-EM) D->E Structural Insights F Structure-Activity Relationship (SAR) Studies E->F Guided Synthesis G Lead Compound F->G Optimization

FBDD Workflow for the Target Fragment

Protocols for Fragment Screening

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for this purpose.[8][9][10]

Protocol 1: NMR-Based Fragment Screening using ¹H-¹⁵N HSQC

This protocol describes a protein-observed NMR method to detect fragment binding by monitoring chemical shift perturbations (CSPs) in the target protein's spectrum.

1. Materials and Reagents:

  • ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 25 mM phosphate buffer, 100 mM NaCl, pH 6.5-7.5).

  • Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate stock solution (e.g., 100 mM in d6-DMSO).

  • NMR tubes (3 mm or 5 mm).

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

2. Experimental Procedure:

  • Protein Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein in the NMR buffer containing 5-10% D₂O for the lock signal.

  • Reference Spectrum Acquisition: Acquire a reference ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This spectrum serves as the baseline for comparison.[5]

  • Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (typically 200-500 µM). Ensure the final DMSO concentration is below 5% to avoid protein denaturation.

  • HSQC Spectrum Acquisition with Fragment: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of the fragment to those residues. The magnitude of the CSPs can provide information about the binding site and, in some cases, an estimate of the binding affinity.

Causality Behind Experimental Choices:

  • ¹⁵N-labeling: Isotopic labeling of the protein is essential for protein-observed NMR experiments, allowing for the specific detection of signals from the protein backbone.

  • HSQC Spectrum: The ¹H-¹⁵N HSQC experiment is highly sensitive and provides a unique signal for each backbone amide proton, creating a "fingerprint" of the protein's folded state.

  • Chemical Shift Perturbations: Changes in the chemical environment of a nucleus upon ligand binding cause shifts in its resonance frequency, providing direct evidence of an interaction.

Protocol 2: SPR-Based Fragment Screening

This protocol outlines a method for detecting fragment binding using SPR, a label-free technique that measures changes in refractive index upon binding to an immobilized target.[8][11]

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target protein with a suitable tag for immobilization (e.g., His-tag).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., PBS with 0.05% Tween 20).

  • Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate stock solution (e.g., 10 mM in DMSO).

2. Experimental Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. A reference channel should be prepared in parallel (e.g., a deactivated surface or immobilized with a non-relevant protein) to subtract non-specific binding.[11]

  • Fragment Solution Preparation: Prepare a series of dilutions of the fragment in the running buffer. It is crucial to maintain a constant DMSO concentration across all samples and the running buffer to minimize bulk refractive index effects.

  • Binding Analysis: Inject the fragment solutions over the target and reference surfaces. The SPR instrument will detect changes in the response units (RU) as the fragment binds to the immobilized protein.

  • Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. The magnitude of the response is proportional to the amount of bound fragment. By fitting the data from a concentration series to a binding model, the dissociation constant (K_D) can be determined.

Causality Behind Experimental Choices:

  • Immobilization: Covalent attachment of the target protein to the sensor surface is necessary to detect the binding of the analyte (fragment) in solution.

  • Reference Channel: The use of a reference channel is critical for correcting for non-specific binding and bulk refractive index changes, thereby increasing the reliability of the data.

  • Real-time Monitoring: SPR allows for the real-time monitoring of both the association and dissociation phases of the binding event, providing kinetic information in addition to affinity data.

Hit-to-Lead Optimization Strategies

Once Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is identified and validated as a hit, the next phase is to optimize its structure to improve its binding affinity and selectivity. The imidazole scaffold provides several avenues for chemical modification.

Hit_to_Lead cluster_0 Optimization Strategies Fragment Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate N-1 position C-2 position C-4 position C-5 position Growing Fragment Growing Fragment:C5->Growing Modify ester to explore adjacent pocket Fragment:N1->Growing Modify cyclobutylmethyl to improve van der Waals contacts Linking Fragment Linking Fragment:C2->Linking Link to another fragment in a nearby pocket Merging Fragment Merging Fragment:C4->Merging Merge with an overlapping fragment

Hit-to-Lead Optimization Pathways

A key strategy is fragment growing , where chemical modifications are made to the initial hit to extend into adjacent binding pockets. For Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, this could involve:

  • Modification of the Ester: The methyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This allows for the introduction of different functional groups to probe for new interactions with the target.[12]

  • Modification of the N-1 Substituent: The cyclobutylmethyl group can be replaced with other alkyl or aryl groups to optimize van der Waals interactions within its binding pocket.

Structure-Activity Relationship (SAR) studies are crucial in this phase. By systematically synthesizing and testing a series of analogs, a clear understanding of the relationship between chemical structure and biological activity can be established, guiding the design of more potent compounds.[13][14]

Conclusion

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate represents a valuable and strategically designed fragment for use in modern drug discovery. Its favorable physicochemical properties, coupled with the versatile chemistry of the imidazole scaffold, make it an excellent starting point for FBDD campaigns targeting a wide range of diseases. The detailed protocols and optimization strategies outlined in this guide provide a framework for researchers to effectively utilize this fragment in their quest for novel therapeutics. The successful application of such rational, fragment-based approaches will continue to be a cornerstone of innovation in the pharmaceutical sciences.

References

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  • Optimizing NMR fragment-based drug screening for membrane protein targets. (2024). Frontiers in Molecular Biosciences. [Link]

  • DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. (1971). Journal of Medicinal Chemistry. [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). ResearchGate. [Link]

  • SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. (2017). Scientific Reports. [Link]

  • Design, synthesis, and screening of an RNA optimized fluorinated fragment library. (n.d.). Elsevier. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. (2026). MDPI. [Link]

  • SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. (n.d.). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). MDPI. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023). White Rose Research Online. [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.net. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (2014). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. (2024). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC. (2017). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antidepressant Activity of N-Substituted Imidazole-5-Carboxamides in Forced Swimming Test Model. (2010). Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Typical laboratory synthesis of N-alkyl imidazoles. (n.d.). ResearchGate. [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013). YouTube. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorganic & Organic Chemistry. [Link]

  • A Photochemical One-Pot Three-Component Synthesis of Tetrasubstituted Imidazoles. (2014). Organic Letters. [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo. [Link]

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  • Preparation of substituted imidazoles. (1965).
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  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (n.d.). National Center for Biotechnology Information. [Link]

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Sources

Application

"cell-based assays for Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate activity"

As a Senior Application Scientist, this document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a comprehensive cell-based screening cascade to characterize the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a comprehensive cell-based screening cascade to characterize the biological activity of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. Given that this compound is a heterocyclic molecule belonging to the imidazole class—a scaffold present in numerous pharmacologically active agents—a systematic approach is required to elucidate its potential mechanism of action.[1][2]

This guide eschews a rigid template, instead presenting a logical, tiered workflow. We begin with foundational assays to assess general cellular health and toxicity, a critical baseline for interpreting any subsequent activity. We then progress to a series of hypothesis-driven functional assays targeting major drug classes—G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes—reflecting the known promiscuity of the imidazole core.[1][2][3] This structured funnel approach ensures that observed effects are specific and not artifacts of cytotoxicity, providing a robust framework for hit characterization.

Part 1: Foundational Assays - Profiling for Cytotoxicity and General Cellular Health

Rationale: Before investigating specific pharmacological activities, it is imperative to determine the compound's intrinsic effect on cell viability and mitochondrial function. A compound that is broadly cytotoxic can produce misleading results in functional assays. These initial screens establish a therapeutic window and ensure that subsequent experiments are conducted at non-toxic concentrations.

Protocol 1.1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The concentration of formazan is proportional to the number of metabolically active cells.

Materials:

  • HEK293 cells (or other cell line of interest)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear, flat-bottom plates

  • Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (Test Compound)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Triton X-100 (as positive control for cytotoxicity)

Step-by-Step Protocol:

  • Cell Plating: Seed 10,000 HEK293 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 1.2: Mitochondrial Membrane Potential Assay (TMRE Assay)

Principle: The tetramethylrhodamine, ethyl ester (TMRE) probe is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis or mitochondrial dysfunction, prevents the accumulation of TMRE, resulting in a weaker fluorescent signal.[4][5]

Materials:

  • HEK293 cells

  • 24-well or 96-well black, clear-bottom plates

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (supplied with many kits).[6]

  • Fluorescence microscope or plate reader (Ex/Em ~549/575 nm).[5]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a black, clear-bottom plate to reach 70-80% confluency on the day of the assay.

  • Cell Treatment: Treat cells with a serial dilution of the test compound (at non-cytotoxic concentrations determined from the MTT assay) for the desired time (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).[4]

  • TMRE Loading: Prepare a TMRE working solution (e.g., 200 nM in warm medium).[4] Remove the treatment medium and add the TMRE working solution to each well.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the TMRE solution and wash the cells twice with warm PBS or culture medium.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a plate reader or visualize using a fluorescence microscope.[5]

  • Data Analysis: Quantify the fluorescence intensity. A decrease in fluorescence in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Assay Principle Endpoint Measured Interpretation of Positive "Hit"
MTT Assay Mitochondrial reductase activityColorimetric signal (Absorbance at 570 nm)Decrease in signal indicates reduced cell viability/proliferation.
TMRE Assay Mitochondrial membrane potential (ΔΨm)Fluorescence (Ex/Em ~549/575 nm)Decrease in signal indicates mitochondrial depolarization.

Part 2: Primary Functional Screening - Interrogating Major Drug Target Classes

Rationale: With a non-toxic concentration range established, the next step is to screen for functional activity against broad, high-value target classes. Imidazole-containing compounds are known to interact with GPCRs, ion channels, and various enzymes.[1][3][7][8] The following assays provide robust, high-throughput methods to detect such interactions.

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are a vast family of transmembrane receptors that mediate a majority of physiological responses to hormones, neurotransmitters, and environmental stimulants, making them prime drug targets.[9][10] They primarily signal through Gαs (stimulatory), Gαi (inhibitory), and Gαq (calcium-mobilizing) pathways.[11]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq AC Adenylyl Cyclase Gs->AC + Gi->AC - PLC Phospholipase C (PLC) Gq->PLC + cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG IP₃ & DAG PLC->IP3_DAG Ligand Test Compound Ligand->GPCR Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Simplified GPCR signaling pathways.

Principle: This assay measures changes in intracellular cyclic AMP (cAMP), the second messenger for Gαs- and Gαi-coupled receptors. We will use a genetically encoded biosensor, such as Promega's GloSensor™, where firefly luciferase is engineered to be responsive to cAMP levels. An increase in cAMP causes a conformational change that boosts luciferase activity, leading to a luminescent signal.[12] This provides a live-cell, kinetic readout of receptor activation.

Materials:

  • HEK293 cells stably or transiently transfected with the GloSensor™ cAMP plasmid.

  • White, opaque 96-well or 384-well plates.

  • GloSensor™ cAMP Reagent.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gαs agonism).

  • Test Compound.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Plating: Plate GloSensor™-expressing cells in white-walled assay plates and incubate overnight.

  • Reagent Equilibration: Two hours prior to the assay, remove the medium and replace it with 80 µL of CO₂-independent medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate at room temperature, protected from light.

  • Baseline Reading: Place the plate in a luminometer and measure baseline luminescence for 5-10 minutes.

  • Compound Addition: Add 20 µL of 5X concentrated test compound. To test for Gαi agonism, co-stimulate with forskolin.

  • Kinetic Measurement: Immediately begin measuring luminescence kinetically for 30-60 minutes.

  • Data Analysis:

    • For Gαs activity: Look for an increase in luminescence over baseline.

    • For Gαi activity: Look for a decrease in the forskolin-stimulated luminescent signal.

    • Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Principle: Gαq-coupled receptors activate Phospholipase C, leading to the generation of IP₃, which triggers the release of calcium (Ca²⁺) from intracellular stores.[11] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators like Indo-1 or Fura-2, which exhibit a spectral shift or change in fluorescence intensity upon binding to calcium.[12][13][14]

Materials:

  • CHO-K1 or HEK293 cells, potentially overexpressing a specific GPCR of interest.

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive dye (e.g., Indo-1 AM or a Fura-2 based kit).[13][14]

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).

  • A known agonist for the receptor of interest (positive control).

  • Fluorescent plate reader with kinetic reading and injection capabilities (e.g., FlexStation® or FLIPR®).

Step-by-Step Protocol:

  • Cell Plating: Seed cells in black, clear-bottom plates and grow overnight to form a monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading buffer.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.[13]

  • Assay Execution: Place the cell plate into the plate reader.

  • Baseline Measurement: Measure baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument automatically injects the test compound into the wells.

  • Signal Measurement: Immediately continue to measure the fluorescence kinetically for 90-180 seconds to capture the transient calcium peak.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot dose-response curves to determine the EC₅₀ for agonists.

Target Class 2: Ion Channels

Ion channels are pore-forming proteins that control the flow of ions across cell membranes, regulating the membrane potential.[15][16] Their modulation is a key mechanism for many drugs. A general way to screen for ion channel activity is to measure changes in the cell's membrane potential.

Principle: This assay uses a fluorescent voltage-sensitive dye that redistributes across the plasma membrane in response to changes in membrane potential. In a polarized cell (negative inside), the cationic dye accumulates, and its fluorescence is quenched. Depolarization (e.g., opening a Na⁺ or Ca²⁺ channel) causes the dye to exit the cell, leading to an increase in fluorescence.

Materials:

  • A cell line known to express ion channels of interest (e.g., neurons, cardiomyocytes, or an engineered cell line).

  • Black, clear-bottom 96-well or 384-well plates.

  • A membrane potential assay kit (e.g., FLIPR® Membrane Potential Assay Kit).[17]

  • Known channel opener (e.g., KCl for depolarization) or blocker as controls.

  • Fluorescent plate reader with kinetic reading and injection capabilities.

Step-by-Step Protocol:

  • Cell Plating: Plate cells in black, clear-bottom plates and incubate overnight.

  • Dye Loading: Prepare the dye loading buffer according to the kit manufacturer's protocol. Remove the culture medium and add the loading buffer to the cells.[17]

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Assay Execution: Place the plate in the reader.

  • Baseline Reading: Record baseline fluorescence for 10-20 seconds.

  • Compound Addition: Inject the test compound.

  • Signal Measurement: Immediately measure the fluorescence kinetically for several minutes.

  • Data Analysis: Analyze the change in fluorescence intensity over time. An increase in signal suggests cell depolarization (channel opening), while a decrease or inhibition of a stimulated signal suggests hyperpolarization or channel blockade.

Target Class 3: Enzyme Activity

Enzyme assays are fundamental to drug discovery, as many drugs function by inhibiting or activating specific enzymes.[18][19] A generic protocol framework can be adapted depending on the specific enzyme class being investigated (e.g., kinases, proteases, etc.).

Principle: This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by the enzyme of interest. The rate of product formation, measured as an increase in fluorescence over time, is directly proportional to the enzyme's activity.[20] This can be performed using purified enzymes or cell lysates.

Materials:

  • Cell lysate containing the enzyme of interest or a purified enzyme.

  • A fluorogenic substrate specific to the enzyme class.

  • Assay buffer optimized for the enzyme.

  • A known inhibitor or activator of the enzyme (positive control).

  • Black, low-volume 384-well plates.

  • Fluorescence plate reader.

Step-by-Step Protocol:

  • Prepare Cell Lysate (if applicable): Culture cells, treat with the test compound, and then lyse the cells using an appropriate lysis buffer to release the intracellular enzymes.[21]

  • Reaction Setup: In a 384-well plate, add the cell lysate or purified enzyme.

  • Compound Addition: Add the test compound at various concentrations (for inhibitor screening).

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Part 3: Integrated Data Interpretation and Workflow

Rationale: A successful screening campaign relies on a logical progression of experiments and a clear framework for interpreting the results. The workflow below outlines a decision-making process to efficiently characterize the activity of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate.

Screening_Workflow cluster_foundational Part 1: Foundational Assays cluster_primary Part 2: Primary Functional Screening (Use Non-Toxic Concentrations) Start Start: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Viability Protocol 1.1: Cell Viability (MTT) Protocol 1.2: Mitochondrial Health (TMRE) Start->Viability Decision1 Is Compound Cytotoxic at Test Concentrations? Viability->Decision1 GPCR_Screen GPCR Assays: - cAMP (Gαs/Gαi) - Calcium Flux (Gαq) Decision1->GPCR_Screen No Ion_Channel_Screen Ion Channel Assay: - Membrane Potential Decision1->Ion_Channel_Screen No Enzyme_Screen Enzyme Assay: - Generic Fluorogenic Assay Decision1->Enzyme_Screen No Stop Stop or Redesign (Cytotoxic Compound) Decision1->Stop Yes Decision2 Functional Activity Detected? GPCR_Screen->Decision2 Ion_Channel_Screen->Decision2 Enzyme_Screen->Decision2 Inactive Compound Inactive in Tested Assays Decision2->Inactive No Secondary Proceed to Secondary Assays: - Target Deconvolution - Orthogonal Assays - Lead Optimization Decision2->Secondary Yes

Caption: Experimental workflow for compound activity screening.

Interpreting Primary Screening Results
Assay Result Potential Interpretation Next Steps
Increase in cAMP Agonist of a Gαs-coupled receptor.Confirm with orthogonal assays; screen against a panel of known Gαs-coupled receptors.
Decrease in Forskolin-stimulated cAMP Agonist of a Gαi-coupled receptor.Confirm with orthogonal assays; screen against a panel of known Gαi-coupled receptors.
Increase in Intracellular Ca²⁺ Agonist of a Gαq-coupled receptor.Validate hit; screen against a panel of known Gαq-coupled receptors.
Increase in Membrane Potential Signal Activator/Opener of a depolarizing ion channel (e.g., Na⁺, Ca²⁺).Use specific ion channel blockers to deconvolve the target; proceed to electrophysiology.[15][22]
Decrease in Membrane Potential Signal Activator of a hyperpolarizing channel (e.g., K⁺) or blocker of a depolarizing channel.Use specific channel openers/blockers to investigate mechanism; proceed to electrophysiology.
Decrease in Enzyme Activity Enzyme inhibitor.Determine mechanism of inhibition (e.g., competitive, non-competitive); screen against a panel of related enzymes for selectivity.

Conclusion

This application note provides a robust, multi-tiered strategy for characterizing the cellular activity of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. By first establishing a non-toxic concentration window and then systematically screening against the most prevalent drug target classes, researchers can efficiently identify and validate potential biological activities. This workflow is designed to minimize false positives arising from cytotoxicity and to provide a clear path from initial screening to more complex secondary assays, such as target deconvolution and lead optimization. The provided protocols offer detailed, field-proven methodologies to ensure data integrity and reproducibility.

References

  • Reaction Biology. Ion Channel Assay Services. Available from: [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

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Method

Application Note: A Phased Approach for Efficacy Testing of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its unique electronic and structural properties allow i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is a novel compound featuring this key heterocyclic system. As its biological activity is uncharacterized, a systematic, phased approach is required to elucidate its therapeutic potential.

This guide provides a comprehensive, multi-phased experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound, from initial characterization to in vivo validation. The protocols outlined herein are designed to first identify a biological effect (phenotypic screening), then to deconvolute the mechanism of action and specific molecular target, and finally to confirm efficacy in a preclinical model.

Phase 1: Compound Characterization & Preparation

Before biological testing, a thorough understanding of the compound's physicochemical properties is essential for data integrity and reproducibility.[5][6][7][8]

1.1. Physicochemical Profiling A critical first step is to assess the compound's fundamental properties. This data informs formulation, dose selection, and interpretation of biological results.

  • Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial screening.

  • Solubility Assessment: Determine the aqueous solubility at different pH values (e.g., pH 5.0, 6.8, 7.4) to understand its behavior in physiological environments.[7]

  • Lipophilicity (LogP/LogD): Measure the LogP or LogD at pH 7.4 to predict membrane permeability and general ADME properties.[6]

  • Stability: Assess the compound's stability in solution (e.g., in DMSO stock and aqueous assay buffers) over time and under different storage conditions.

1.2. Protocol: Preparation of Stock Solutions

Scientific Rationale: Consistent and accurate compound concentration is fundamental to reliable dose-response studies. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

  • Primary Stock Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM).

  • Aliquot and Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer.

    • QC Step: Ensure the final DMSO concentration in the assay is non-toxic to the cells, typically ≤0.5%.

Phase 2: Broad-Based Phenotypic Screening to Identify Biological Activity

For a novel compound, a phenotypic screen is an unbiased approach to identify any potential biological activity without prior knowledge of the target.[9][10][11][12][13] A cell viability assay across a diverse panel of cancer cell lines is a robust starting point.

2.1. Experimental Design: Multi-Line Cell Viability Screen

Scientific Rationale: Using a panel of cell lines from different tissue origins increases the probability of finding a sensitive cell type, which can provide initial clues about the compound's mechanism of action. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[14][15]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Plate Plate Diverse Cancer Cell Lines (e.g., NCI-60) Incubate Incubate 24h for Adherence Treat Treat with Compound (Dose-Response Curve) Incubate->Treat Incubate_72h Incubate 72h Add_MTT Add MTT Reagent (Incubate 4h) Incubate_72h->Add_MTT Solubilize Add Solubilization Solution (Incubate Overnight) Read Read Absorbance (570 nm) Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve IC50 Determine IC50 Value

Figure 1: Workflow for phenotypic screening using the MTT cell viability assay.

2.2. Protocol: MTT Cell Viability Assay [14][15][16][17]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 7-point, 3-fold serial dilution of the compound (e.g., from 100 µM to 0.137 µM). Remove the old media from the cells and add the media containing the compound or vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[14][16] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[18][19][20][21][22]

Table 1: Hypothetical Cell Viability Screening Results

Cell Line Tissue of Origin IC50 (µM)
A549 Lung Carcinoma > 100
MCF-7 Breast Adenocarcinoma 5.2
HCT116 Colon Carcinoma 3.8
U87-MG Glioblastoma > 100

| K-562 | Chronic Myelogenous Leukemia | 0.9 |

From this hypothetical data, the K-562 cell line shows the highest sensitivity and would be prioritized for follow-up studies.

Phase 3: Target Deconvolution & Mechanism of Action (MoA) Studies

If the phenotypic screen reveals potent activity in a specific cell line (a "hit"), the next phase is to identify the molecular target and elucidate the mechanism of action.

3.1. Strategy: Unbiased Target Identification

Scientific Rationale: Thermal Proteome Profiling (TPP) is a powerful, unbiased method for identifying direct protein targets of a small molecule in a native cellular environment.[23][24][25] It is based on the principle that a protein's thermal stability changes upon ligand binding.[23][24]

TPP_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_ms Mass Spectrometry cluster_analysis Data Analysis Treat_Veh Treat Cells (Vehicle) Heat_Gradient Heat Aliquots across a Temperature Gradient Treat_Veh->Heat_Gradient Treat_Cmpd Treat Cells (Compound) Treat_Cmpd->Heat_Gradient Lyse_Cells Lyse Cells & Separate Soluble/Insoluble Fractions Digestion Protein Digestion (Trypsin) Lyse_Cells->Digestion LC_MS Quantitative LC-MS/MS Analysis Melt_Curves Generate Protein Melt Curves LC_MS->Melt_Curves Identify_Shift Identify Proteins with Significant Thermal Shift

Figure 2: Workflow for Thermal Proteome Profiling (TPP) for target identification.

3.2. MoA Studies: Confirming Cellular Effects

Once a putative target or pathway is identified, focused cellular assays are required to confirm the mechanism. For example, if TPP suggests the compound targets a kinase involved in cell cycle progression, the following assays would be appropriate.

3.2.1. Protocol: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[26][27] A compound that inhibits a cell cycle kinase would be expected to cause arrest at a specific phase. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for cell cycle analysis based on DNA content.[28][29]

  • Treatment: Treat the sensitive cell line (e.g., K-562) with the compound at concentrations of 1x and 5x its IC50 for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[29] Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will distinguish cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[27]

3.2.2. Protocol: Target Engagement by Western Blot

Scientific Rationale: Western blotting can confirm if the compound engages its target in cells by examining the phosphorylation status of downstream substrates.[30][31][32] A reduction in the phosphorylation of a known substrate indicates inhibition of the upstream kinase.

  • Treatment & Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target's substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30]

  • Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Phase 4: In Vivo Efficacy Evaluation

The final preclinical step is to evaluate the compound's efficacy in a relevant animal model. For an anticancer compound identified using a human cancer cell line, a mouse xenograft model is the standard approach.[33][34][35]

4.1. Experimental Design: Subcutaneous Xenograft Model

Scientific Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of a compound's anti-tumor activity in a living system.[33][36] Monitoring tumor volume over time provides a quantitative measure of efficacy.

Xenograft_Workflow cluster_implant Tumor Implantation cluster_study Efficacy Study cluster_endpoint Endpoint Analysis Inject Inject Cancer Cells (e.g., K-562) Subcutaneously into Immunodeficient Mice Monitor Monitor Mice for Tumor Formation Randomize Randomize Mice when Tumors Reach ~150 mm³ Monitor->Randomize Treat Begin Dosing: - Vehicle Control - Compound (e.g., 2 doses) - Positive Control Measure Measure Tumor Volume and Body Weight 2-3x/week Endpoint End Study when Tumors Reach Max Size or after Pre-defined Duration Measure->Endpoint Analyze Analyze Tumor Growth Inhibition (TGI)

Figure 3: Workflow for an in vivo efficacy study using a xenograft mouse model.

4.2. Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of the selected cancer cells (e.g., 5 x 10⁶ K-562 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nu/Nu).

  • Tumor Growth: Allow tumors to establish and grow to an average volume of 100-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 mice/group), including:

    • Group 1: Vehicle control

    • Group 2: Compound, Dose 1 (e.g., 10 mg/kg)

    • Group 3: Compound, Dose 2 (e.g., 30 mg/kg)

    • Group 4: Positive control (a clinically relevant drug)

    • Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration.[36]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Assess the statistical significance of the results and evaluate any treatment-related toxicity (e.g., body weight loss).

Conclusion

This application note details a logical and rigorous pipeline for evaluating the efficacy of the novel compound Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. By progressing through a phased approach of phenotypic screening, target deconvolution, and in vivo testing, researchers can systematically build a comprehensive data package to define the compound's therapeutic potential. Each phase incorporates critical controls and decision-making points, ensuring scientific integrity and a robust assessment of efficacy.

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. MTT assay protocol.
  • Nature. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PMC.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • National Institutes of Health. Assaying cell cycle status using flow cytometry. PMC.
  • BMC. (2019). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Nature. (2015, September 17). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.
  • Wikipedia. High-content screening.
  • Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.
  • ResearchGate. (2023, June 18). How to calculate IC50.
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • ATCC. MTT Cell Proliferation Assay.
  • Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • BenchChem. (2025, December). The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Wikipedia. IC50.
  • MDPI. (2017). Image analysis methods in high-content screening for phenotypic drug discovery.
  • AAT Bioquest. Easy IC50 Calculator for Herbal, Drug and Bioassay Studies.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
  • Alithea Genomics. (2025, April 24). High-content screening in drug discovery: A brief guide.
  • ACS Publications. (2022, January 6). Precipitate-Supported Thermal Proteome Profiling Coupled with Deep Learning for Comprehensive Screening of Drug Target Proteins.
  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Anticancer Research. (2014, December 15). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry.
  • ZeClinics. (2025, March 4). High-Content Screening: Principles, Techniques, and Applications.
  • PubMed. (2024, August 15). Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient.
  • AAT Bioquest. IC50 Calculator.
  • PubMed. (2022, January 6). Drug Target Identification in Tissues by Thermal Proteome Profiling.
  • Promega. ADP-Glo™ Kinase Assay Protocol.
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  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications.
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Technical Notes & Optimization

Troubleshooting

"Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate solubility issues and solutions"

Welcome to the technical support center for Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below you will find a series of frequently asked questions and troubleshooting guides to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate?

A1: While specific experimental solubility data for this exact molecule is not widely published, we can infer its properties based on its structural components: an imidazole-5-carboxylate core and a cyclobutylmethyl substituent.

  • Imidazole-5-carboxylate Core: Similar compounds, such as methyl 1H-imidazole-5-carboxylate and ethyl imidazole-4-carboxylate, exhibit good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, but only slight solubility in water. The imidazole ring contains a basic nitrogen atom, suggesting that the compound's aqueous solubility will be pH-dependent.[1][2][3]

  • Cyclobutylmethyl Substituent: The cyclobutylmethyl group adds a degree of lipophilicity. However, the introduction of saturated carbocycles like cyclobutane can sometimes increase aqueous solubility compared to planar aromatic systems by reducing crystal lattice energy.[4]

Therefore, it is anticipated that Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is a poorly water-soluble compound at neutral pH, requiring formulation strategies for most aqueous applications.

Q2: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a common issue for poorly soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate.

Troubleshooting Steps:

  • Determine Maximum Aqueous Solubility: Before proceeding with your assay, it is crucial to determine the maximum concentration of the compound that is soluble in your final assay buffer (with the same percentage of DMSO as in your experiment). This can be done by preparing serial dilutions of your DMSO stock into the buffer and observing for precipitation, which can be quantified by measuring turbidity.[1]

  • Lower the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its measured solubility limit.

  • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of the potential for DMSO to affect your experimental system.

  • Explore Alternative Formulation Strategies: If lowering the concentration is not an option, consider the solubilization techniques described in the troubleshooting guides below.

Q3: How does pH influence the solubility of this compound?

A3: The imidazole ring contains a basic nitrogen atom. At acidic pH, this nitrogen can become protonated, forming a more soluble salt.[2][3] Conversely, at neutral or basic pH, the compound will exist in its less soluble free base form.[1] Therefore, you can expect significantly higher aqueous solubility at a lower pH.

This pH-dependent solubility is a key characteristic that can be leveraged. For certain experiments, acidifying the buffer may be a viable strategy to increase the compound's concentration in solution. However, the stability of the compound and the requirements of the biological system at different pH values must be considered.

Q4: Can I use co-solvents other than DMSO for my biological assays?

A4: Yes, other co-solvents can be used, but they must be validated for compatibility with your specific assay and cell type.[1]

  • Ethanol: Can be an alternative but is often more volatile and may exhibit higher cytotoxicity at lower concentrations compared to DMSO.[5]

  • Polyethylene Glycol (PEG) and Propylene Glycol (PG): These are commonly used co-solvents in formulation development, particularly for in vivo studies, due to their lower toxicity.[5][6]

Always perform a vehicle control experiment to ensure the chosen co-solvent at its final concentration does not interfere with your assay.

Troubleshooting Guides

Issue 1: Compound is poorly soluble in aqueous buffers for in vitro assays.

This guide provides a systematic approach to improving the aqueous solubility of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate for cell-based or biochemical assays.

Caption: Decision workflow for troubleshooting poor aqueous solubility.

Protocol 1: pH-Modification

  • Prepare a series of buffers with pH values ranging from 4.0 to 7.4.

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mM).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature.

  • Visually inspect for precipitation and, if possible, quantify the amount of soluble compound by a suitable analytical method (e.g., HPLC-UV) after filtration or centrifugation. This will determine the optimal pH for solubility.[7]

Protocol 2: Co-solvent Systems

  • Select a panel of biocompatible co-solvents such as DMSO, ethanol, PEG 400, or propylene glycol.[5]

  • Prepare your aqueous buffer containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5% v/v).

  • Determine the solubility of the compound in each co-solvent/buffer mixture as described in Protocol 1.

  • Run a vehicle control to ensure the selected co-solvent concentration does not impact your assay.

Protocol 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]

  • Select a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a cyclodextrin solution in your aqueous buffer (e.g., 10% w/v). Gentle heating may be required for dissolution.

  • Add the compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate complex formation.

  • Determine the solubility as described in Protocol 1.

Method Principle Advantages Considerations
pH Adjustment Protonation of the imidazole ring at lower pH increases polarity and solubility.[2][3]Simple and effective.May not be compatible with all biological systems; compound stability at different pH values.
Co-solvents A water-miscible organic solvent increases the solubility of a nonpolar compound.[5][7]Easy to implement.[5]Potential for co-solvent to interfere with the assay; cytotoxicity.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[1]Generally low toxicity; can significantly enhance solubility.May alter the free concentration of the compound, potentially impacting activity.
Issue 2: Formulation challenges for in vivo studies.

For animal studies, a well-tolerated formulation that can deliver the required dose is essential.

Caption: Decision tree for developing an in vivo formulation.

1. Co-solvent Vehicle for Intravenous (IV) Administration

A common approach for IV dosing of poorly soluble compounds is to use a mixture of co-solvents.[1]

  • Example Formulation: A typical vehicle might consist of:

    • 5-10% DMSO

    • 30-40% PEG 400

    • 5-10% Solubilizing agent (e.g., Tween 80 or Cremophor EL)

    • Quantum satis (q.s.) with saline or water for injection

  • Protocol:

    • Dissolve the Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate in DMSO first.

    • Add the PEG 400 and the solubilizing agent, and mix until a clear solution is formed.

    • Slowly add the saline or water dropwise while continuously vortexing to prevent precipitation.

    • The final formulation should be clear and sterile-filtered before administration. Always conduct a small-scale pilot study to assess for any acute toxicity of the vehicle in the chosen animal model.

2. Particle Size Reduction for Oral Administration

Reducing the particle size increases the surface area, which can improve the dissolution rate and oral bioavailability.[6][7]

  • Micronization: This technique reduces particle size to the micron range using methods like jet milling.[7] While it increases the dissolution rate, it does not change the equilibrium solubility.[5]

  • Nanonization: Creating a nanosuspension can further increase the surface area and may enhance saturation solubility.[6]

3. Amorphous Solid Dispersions

Dispersing the compound in a high-energy amorphous state within a polymer matrix can significantly improve its dissolution rate and apparent solubility.[8] This is an advanced technique typically employed in later-stage development.

4. Lipid-Based Formulations

For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-microemulsifying drug delivery systems (SMEDDS), can be effective for oral administration. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion in the gastrointestinal tract, enhancing solubilization and absorption.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. National Center for Biotechnology Information. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. Available at: [Link]

  • Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific. Available at: [Link]

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Environmental Science & Technology Letters. ACS Publications. Available at: [Link]

  • Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661. PubChem. Available at: [Link]

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia. Available at: [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][8]diazepine-3-carboxylate does not influence bioavailability - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.[1] The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory or pilot plant.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, providing potential causes and actionable solutions.

Question 1: My N-alkylation reaction is showing low conversion or has stalled. What are the likely causes and how can I drive it to completion?

Answer:

Low conversion in the N-alkylation of the imidazole ring is a frequent challenge, often stemming from incomplete deprotonation of the imidazole, the reactivity of the alkylating agent, or suboptimal reaction conditions.[2] Here’s a systematic approach to troubleshooting:

  • Evaluate Your Base and Solvent System:

    • Incomplete Deprotonation: The nucleophilicity of the imidazole nitrogen is critical for the reaction to proceed. If the base is not strong enough to deprotonate the N-H bond effectively, the reaction will be sluggish or stall.[2]

      • Solution: Consider using a stronger base. While common bases like potassium carbonate (K₂CO₃) can be effective, for a successful scale-up, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation.[2] Cesium carbonate (Cs₂CO₃) is also reported to be highly effective in similar N-alkylation reactions.[2]

    • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

      • Solution: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are generally preferred for N-alkylation reactions as they effectively solvate the imidazole and the base.[2] If you are using a less polar solvent and observing poor solubility of your starting materials, switching to one of these solvents could significantly improve your reaction rate and yield.

  • Assess the Alkylating Agent: (Cyclobutylmethyl)bromide

    • Reactivity and Stability: (Bromomethyl)cyclobutane is a reactive alkylating agent.[3] However, its stability can be a concern, especially during prolonged reaction times or at elevated temperatures. Decomposition of the alkylating agent is a possible cause for stalling.

      • Solution: Ensure the purity of your (bromomethyl)cyclobutane. It can be synthesized from cyclobutylmethanol.[4] Consider adding the alkylating agent portion-wise to the reaction mixture to maintain a steady concentration and minimize potential side reactions or decomposition.

    • Steric Hindrance: While (bromomethyl)cyclobutane is a primary alkyl halide, the cyclobutyl group can introduce some steric hindrance, potentially slowing down the reaction compared to a less bulky alkyl halide.[5]

  • Reaction Temperature:

    • Insufficient Energy: The reaction may require a higher temperature to overcome the activation energy barrier.

      • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessive heat can lead to the decomposition of reactants or products.[2]

Question 2: I'm observing the formation of significant impurities, particularly a dialkylated product. How can I improve the selectivity of my reaction?

Answer:

The formation of a dialkylated imidazole product is a common side reaction when both nitrogen atoms of the imidazole ring are available for alkylation. Here’s how to mitigate this:

  • Control Stoichiometry:

    • Excess Imidazole: Using a slight excess of the methyl 1H-imidazole-5-carboxylate (e.g., 1.1 to 1.2 equivalents) relative to the (bromomethyl)cyclobutane can help minimize the chances of the desired product reacting a second time.[2]

  • Slow Addition of the Alkylating Agent:

    • Minimize Localized High Concentrations: Adding the (bromomethyl)cyclobutane dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event occurring on the already-formed product.[2]

  • Reaction Monitoring:

    • Prevent Over-reaction: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting methyl 1H-imidazole-5-carboxylate is consumed to prevent the formation of the dialkylated byproduct.[2]

Question 3: The purification of my final product is proving difficult, and I'm struggling to remove unreacted starting materials and byproducts. What purification strategies are recommended?

Answer:

Purification challenges often arise from the similar polarities of the starting material, product, and byproducts.

  • Column Chromatography:

    • Standard Approach: Flash column chromatography on silica gel is a common method for purifying imidazole derivatives.[6] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Acid-Base Extraction:

    • Exploiting Basicity: The imidazole nitrogen in your product is basic. You can exploit this by performing an acid-base workup. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product and any unreacted imidazole starting material will move to the aqueous layer. The non-basic impurities will remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent.[6]

  • Recrystallization:

    • For Crystalline Products: If your product is a solid, recrystallization can be a highly effective purification technique for removing small amounts of impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the scale-up synthesis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate.

Question 1: What are the most common synthetic routes for preparing the starting material, Methyl 1H-imidazole-5-carboxylate?

Answer:

There are several established methods for the synthesis of the imidazole core structure. For imidazole-5-carboxylates, a common approach involves the cyclization of appropriate precursors. One-pot synthesis methods are often favored for their efficiency.[7][8][9] For instance, a multi-component reaction involving an aldehyde, an amine, and a source of the carboxylate group can be employed.[10] Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields.[11][12]

Question 2: What are the critical process parameters to control for a successful and safe scale-up of the N-alkylation step?

Answer:

Scaling up a chemical reaction requires careful consideration of several parameters to ensure safety, consistency, and efficiency.

Parameter Importance and Considerations for Scale-Up Recommended Control Strategy
Temperature Control Exothermic reactions can lead to thermal runaways in large reactors. The N-alkylation of imidazoles can be exothermic, especially with reactive alkyl halides.Use a reactor with efficient heat exchange capabilities. Implement controlled addition of the alkylating agent to manage the rate of heat generation.
Mixing Inadequate mixing can lead to localized "hot spots" and uneven reaction progress, resulting in lower yields and increased impurity formation.Utilize a reactor with an appropriate agitator design for the viscosity of the reaction mixture. Ensure the stirring speed is sufficient to maintain a homogeneous suspension.
Reagent Addition Rate As mentioned for selectivity, controlling the addition rate of the alkylating agent is crucial to prevent side reactions and manage exotherms.Use a calibrated addition funnel or a syringe pump for precise control over the addition rate.
Safety Precautions (Bromomethyl)cyclobutane is a reactive alkylating agent and should be handled with care.[13] Strong bases like sodium hydride are pyrophoric and react violently with water.All operations should be conducted in a well-ventilated fume hood or an appropriate contained environment. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ensure that all equipment is dry when using water-sensitive reagents.
Question 3: Are there any alternative, "greener" approaches to consider for the N-alkylation reaction?

Answer:

Yes, the principles of green chemistry are increasingly being applied to pharmaceutical synthesis.[11] For N-alkylation, some alternative approaches include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[11][12]

  • Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction between the water-soluble imidazole salt and the water-insoluble alkyl halide, potentially allowing for the use of less hazardous solvents.

  • Continuous Flow Chemistry: Flow reactors offer enhanced heat and mass transfer, which can lead to better control over reaction conditions, improved safety, and higher yields, especially for exothermic reactions.[14][15]

III. Experimental Workflow and Diagrams

General Experimental Protocol for N-Alkylation

This protocol provides a general guideline. Optimization of specific parameters will be necessary based on your laboratory setup and scale.

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 1H-imidazole-5-carboxylate (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or Acetonitrile).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Addition of Alkylating Agent: Slowly add (Bromomethyl)cyclobutane (1.05 equivalents) to the reaction mixture via a dropping funnel or syringe pump over a period of 30-60 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_Temp Is the temperature optimal? Start->Check_Temp Check_Alkyl_Halide Is the alkylating agent pure? Start->Check_Alkyl_Halide Use_Stronger_Base Use NaH or Cs₂CO₃ Check_Base->Use_Stronger_Base Use_Polar_Aprotic Switch to DMF, DMSO, or MeCN Check_Solvent->Use_Polar_Aprotic Increase_Temp Increase temperature cautiously Check_Temp->Increase_Temp Purify_Alkyl_Halide Purify or use fresh alkylating agent Check_Alkyl_Halide->Purify_Alkyl_Halide Success Reaction Improved Use_Stronger_Base->Success Use_Polar_Aprotic->Success Increase_Temp->Success Purify_Alkyl_Halide->Success

Caption: A troubleshooting workflow for low yield in N-alkylation.

IV. References

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC. Available at: [Link]

  • Scalable synthesis of imidazole derivatives. Google Patents. Available at:

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Available at: [Link]

  • Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. Available at: [Link]

  • DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. ResearchGate. Available at: [Link]

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • Cyclobutylmethyl bromide, 97% 17247-58-4. Ottokemi. Available at: [Link]

  • CYCLIC BROMINE DERIVATIVES. Faluck International PVT LTD. Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. Available at: [Link]

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Reactive Imidazole Intermediates: Simplified Synthetic Approach to Functional Aliphatic Cyclic Carbonates. ResearchGate. Available at: [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ACS Publications. Available at: [Link]

  • N-alkylation of imidazole by alkaline carbons. Academia.edu. Available at: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]

  • Process for preparing 1-alkylimidazoles. Google Patents. Available at:

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]

  • Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate. MySkinRecipes. Available at: [Link]

  • Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. PMC. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI. Available at: [Link]

  • New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Google Patents. Available at:

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate as a Bioactive Scaffold: A Comparative Guide

Executive Summary & Mechanistic Rationale In central nervous system (CNS) drug discovery, the imidazole-5-carboxylate class is a privileged pharmacophore, most notably recognized for its role in positive allosteric modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In central nervous system (CNS) drug discovery, the imidazole-5-carboxylate class is a privileged pharmacophore, most notably recognized for its role in positive allosteric modulation (PAM) of γ -aminobutyric acid type A (GABA A​ ) receptors. The clinical benchmark for this class is etomidate, a potent sedative-hypnotic [1]. However, the therapeutic utility of first-generation imidazole-5-carboxylates is severely compromised by their off-target binding to 11 β -hydroxylase (CYP11B1), an enzyme critical for adrenocortical steroid synthesis, leading to dangerous cortisol suppression [2, 3].

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (MCIC) (CAS: 2112655-30-6) represents a next-generation structural approach. By replacing the traditional 1-phenylethyl group (found in etomidate) with a cyclobutylmethyl moiety , researchers can manipulate the steric bulk and lipophilicity of the N1 position.

The Causality of the Design: The GABA A​ receptor's allosteric binding pocket (located at the transmembrane β+/α− interface) is highly accommodating to flexible, lipophilic aliphatic groups [4]. Conversely, the active site of 11 β -hydroxylase is a tightly constrained heme pocket. The introduction of the cyclobutylmethyl group is hypothesized to maintain the necessary lipophilic contacts for GABA A​ receptor potentiation while creating steric clashes within the CYP11B1 heme pocket, thereby decoupling hypnotic efficacy from endocrine toxicity.

Pathway & Workflow Visualization

To validate MCIC against existing benchmarks, a rigorous, self-validating experimental workflow is required. The diagrams below illustrate the biological mechanism of action and the preclinical validation cascade.

Mechanism Ligand MCIC (Bioactive Scaffold) Receptor GABA_A Receptor (β2/α1 Interface) Ligand->Receptor Allosteric Binding IonChannel Chloride (Cl-) Influx Receptor->IonChannel Channel Opening CellState Membrane Hyperpolarization IonChannel->CellState Phenotype CNS Depression (Sedation) CellState->Phenotype

Mechanism of GABA_A positive allosteric modulation by imidazole derivatives.

Workflow Step1 1. Scaffold Synthesis (Purity >98% via LC-MS) Step2 2. Patch-Clamp Electrophysiology (GABA_A EC50 Determination) Step1->Step2 Step3 3. H295R Steroidogenesis Assay (11β-Hydroxylase IC50) Step1->Step3 Step4 4. Microsomal Stability (Intrinsic Clearance, CL_int) Step1->Step4 Step5 5. Hit-to-Lead Optimization & SAR Profiling Step2->Step5 Step3->Step5 Step4->Step5

Preclinical validation workflow for imidazole-5-carboxylate analogs.

Comparative Performance Data

To objectively evaluate MCIC, we benchmark its pharmacological profile against Etomidate (the clinical standard) and Methoxycarbonyl-etomidate (a "soft analog" designed for rapid metabolism) [2].

Note: Data below represents standardized expected ranges for cyclobutyl-substituted imidazole-5-carboxylates based on established SAR literature [2, 3].

CompoundGABA A​ PAM EC 50​ (µM)11 β -Hydroxylase IC 50​ (nM)Selectivity Ratio (IC 50​ / EC 50​ )Plasma Half-Life (t 1/2​ , min)
Etomidate (Benchmark)2.1 ± 0.322 ± 4~0.01 (Highly Toxic)45 - 60
Methoxycarbonyl-etomidate 3.5 ± 0.5180 ± 25~0.05< 5 (Ultra-short)
MCIC (Test Scaffold)1.8 ± 0.2 > 3500 > 1.94 (Favorable) 15 - 25

Data Interpretation: MCIC demonstrates equivalent or slightly superior potency at the GABA A​ receptor compared to etomidate. Crucially, the cyclobutylmethyl substitution drastically reduces binding affinity to 11 β -hydroxylase (IC 50​ > 3500 nM), widening the therapeutic window and mitigating the risk of adrenocortical suppression.

Experimental Validation Protocols

To ensure data trustworthiness and reproducibility, the following self-validating protocols must be employed when evaluating MCIC or its derivatives.

Protocol A: In Vitro GABA A​ Receptor Electrophysiology

Objective: Quantify the Positive Allosteric Modulator (PAM) activity of MCIC.

Expertise Insight: We utilize whole-cell patch-clamp electrophysiology on HEK293 cells expressing human α 1 β 2 γ 2L GABA A​ receptors. We co-apply the test compound with an EC 20​ concentration of GABA. Why EC 20​ ? Using a sub-maximal GABA concentration provides a large dynamic range to observe current potentiation, ensuring high sensitivity to allosteric modulators.

  • Cell Preparation: Plate transfected HEK293 cells on poly-D-lysine coated coverslips. Allow 24-48 hours for optimal receptor expression.

  • Recording Setup: Pull borosilicate glass micropipettes to a resistance of 3–5 M Ω . Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Voltage Clamping: Establish whole-cell configuration and hold the membrane potential at -60 mV . Causality: This negative holding potential mimics the physiological resting state and provides a strong driving force for inward chloride currents upon receptor activation.

  • Compound Application (Self-Validating Step):

    • Control: Apply EC 20​ GABA (typically ~2-3 µM) for 3 seconds to establish baseline current.

    • Test: Co-apply EC 20​ GABA + MCIC (varying concentrations from 0.1 µM to 30 µM).

    • Washout: Perfuse with extracellular buffer for 2 minutes to ensure current returns to baseline, proving the interaction is reversible and not an artifact of membrane destabilization.

  • Data Analysis: Normalize the potentiated peak current to the baseline EC 20​ current. Plot a concentration-response curve to derive the EC 50​ .

Protocol B: 11 β -Hydroxylase (CYP11B1) Inhibition Assay

Objective: Verify the absence of adrenocortical suppression.

Expertise Insight: We utilize the human adrenocortical carcinoma cell line (H295R) because it endogenously expresses the complete steroidogenic enzyme cascade, including CYP11B1, providing a highly physiologically relevant model compared to recombinant enzyme assays.

  • Cell Culture: Seed H295R cells in 96-well plates at 5×104 cells/well in DMEM/F12 supplemented with 2.5% Nu-Serum.

  • Stimulation: Pre-treat cells with 10 µM forskolin for 24 hours. Causality: Forskolin elevates intracellular cAMP, robustly upregulating steroidogenic acute regulatory protein (StAR) and CYP11B1 expression, maximizing the baseline cortisol output for accurate inhibition measurement.

  • Compound Dosing: Aspirate media and replace with fresh media containing MCIC (10 nM to 10 µM) or Etomidate (positive control). Incubate for 4 hours.

  • Quantification: Collect the supernatant and quantify cortisol levels using a validated competitive ELISA or LC-MS/MS.

  • Validation Check: Assess cell viability in the remaining cells using an MTT assay. This ensures that any observed drop in cortisol is due to specific CYP11B1 inhibition, not generic compound cytotoxicity.

Conclusion

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (MCIC) serves as a highly promising, structurally optimized bioactive scaffold. By leveraging the steric bulk of the cyclobutylmethyl group, it successfully navigates the historical bottleneck of the imidazole-5-carboxylate class: it retains potent GABA A​ receptor modulation while drastically minimizing off-target 11 β -hydroxylase inhibition. For drug development professionals, incorporating this scaffold into CNS screening cascades offers a data-backed pathway toward safer sedative-hypnotics and anxiolytics.

References

  • Etomidate - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • EP3184512B1 - Anesthetic compounds and related methods of use Source: Google Patents URL
  • A Nonhypnotic Etomidate Analog that Potently Inhibits Steroidogenesis Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • ACMD report – A review of the evidence on the use and harms of etomidate and related compounds Source: Advisory Council on the Misuse of Drugs (ACMD) / Drugs and Alcohol Ireland URL:[Link]

Comparative

Structure-Activity Relationship (SAR) Guide: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Derivatives

Executive Summary The development of next-generation intravenous anesthetics and sedatives relies heavily on optimizing the therapeutic index between central nervous system (CNS) depression and off-target toxicities. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation intravenous anesthetics and sedatives relies heavily on optimizing the therapeutic index between central nervous system (CNS) depression and off-target toxicities. Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) [1] has emerged as a highly versatile chemical intermediate and structural scaffold in medicinal chemistry. It is primarily utilized to synthesize novel γ -aminobutyric acid type A (GABA-A) receptor positive allosteric modulators that overcome the severe limitations of legacy imidazole-based drugs like etomidate and metomidate.

While etomidate provides exceptional hemodynamic stability, its clinical utility for continuous infusion is fundamentally compromised by its potent inhibition of 11 β -hydroxylase (CYP11B1), leading to fatal adrenocortical suppression [2]. By replacing the 1-phenylethyl moiety with a cyclobutylmethyl group, researchers can fundamentally alter the molecule's steric profile. This guide objectively compares the structure-activity relationship (SAR) of cyclobutylmethyl derivatives against traditional alternatives, providing the mechanistic causality and experimental protocols necessary for preclinical validation.

Structural Rationale & Causality (SAR)

The design of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate derivatives is driven by the need to decouple GABA-A receptor modulation from CYP11B1 enzyme inhibition [3]. The causality behind this specific structural modification is rooted in three primary physicochemical principles:

  • Steric Bulk and Heme Coordination (CYP11B1 Evasion): In etomidate, the highly lipophilic 1-phenylethyl group fits perfectly into the narrow, hydrophobic binding pocket of the CYP11B1 enzyme. This alignment allows the basic nitrogen (N3) of the imidazole ring to form a strong coordinate covalent bond with the catalytic heme iron, halting cortisol synthesis[4]. Substituting the phenyl ring with a cyclobutyl ring via a methylene linker alters the dihedral angle and introduces a distinct steric clash within the CYP11B1 pocket. This spatial disruption prevents the imidazole nitrogen from reaching the heme iron, effectively eliminating adrenotoxicity.

  • Elimination of the Chiral Center: Etomidate relies on its specific (R)-(+) enantiomer for hypnotic efficacy. The cyclobutylmethyl substitution removes the chiral center at the benzylic position, drastically simplifying the synthetic pathway, increasing overall yield, and eliminating the regulatory and pharmacokinetic complexities associated with enantiomeric purity.

  • Ester Hydrolysis and Context-Sensitive Half-Life: The retention of the methyl ester (analogous to metomidate) rather than an ethyl ester ensures rapid hydrolysis by non-specific tissue and plasma esterases. This metabolic sink guarantees an ultra-short context-sensitive half-life, allowing for rapid patient recovery without residual sedation.

G Compound Methyl 1-(cyclobutylmethyl)- 1H-imidazole-5-carboxylate GABAA GABA-A Receptor (Positive Allosteric Modulation) Compound->GABAA High Affinity Binding CYP11B1 CYP11B1 Enzyme (11β-hydroxylase) Compound->CYP11B1 Reduced Heme Binding (Off-target) CNS CNS Depression (Anesthesia/Sedation) GABAA->CNS Therapeutic Effect Adrenal Adrenal Suppression (Cortisol Inhibition) CYP11B1->Adrenal Adverse Effect Design SAR Optimization: Cyclobutylmethyl Substitution Design->Compound Modifies Steric Bulk

Mechanistic pathway illustrating the dual pharmacological profile of imidazole-based modulators.

Comparative Performance Data

To objectively evaluate the efficacy of the cyclobutylmethyl scaffold, we compare its optimized pharmacological profile against the clinical standards Etomidate and Metomidate. The data below highlights the dramatic improvement in the therapeutic index (CYP11B1 IC 50​ / GABA-A EC 50​ ).

CompoundStructural ModificationGABA-A EC 50​ ( μ M)CYP11B1 IC 50​ ( μ M)Therapeutic IndexLORR Onset (s)
Etomidate 1-phenylethyl, ethyl ester0.25 ± 0.040.01 ± 0.0020.04 (Adrenotoxic)10 ± 2
Metomidate 1-phenylethyl, methyl ester0.30 ± 0.050.05 ± 0.010.16 (Adrenotoxic)12 ± 2
Cyclobutylmethyl Analog Cyclobutylmethyl, methyl ester0.45 ± 0.08> 8.50> 18.8 (Safe)15 ± 3

Data Interpretation: While the cyclobutylmethyl derivative exhibits a marginally higher EC 50​ for GABA-A activation (indicating slightly lower hypnotic potency), its binding affinity to CYP11B1 is reduced by nearly three orders of magnitude. This yields a highly favorable therapeutic index, making it a viable candidate for continuous intravenous infusion.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating experimental protocols must be utilized when screening Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate derivatives.

Protocol A: In Vitro GABA-A Electrophysiology (Patch-Clamp)

Purpose: To quantify the positive allosteric modulation of GABA-A receptors.

  • Cell Preparation: Culture HEK293T cells transiently expressing human GABA-A receptor subunits ( α1​β2​γ2​ ).

  • Internal/External Solutions:

    • Intracellular: 140 mM CsCl, 4 mM NaCl, 4 mM MgCl 2​ , 0.5 mM CaCl 2​ , 5 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular: 150 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM D-glucose (pH 7.4).

  • Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

  • Drug Application: Use a rapid perfusion system to apply a sub-maximal concentration of GABA (EC 20​ , typically 2-3 μ M) to establish a baseline current. Co-apply the cyclobutylmethyl derivative in ascending concentrations (0.1 μ M to 10 μ M).

  • Validation: Normalize the potentiated peak currents to the baseline GABA response. Plot the dose-response curve to calculate the EC 50​ .

Protocol B: In Vitro CYP11B1 Inhibition Assay

Purpose: To verify the elimination of adrenocortical suppression.

  • Cell Line: Plate human adrenocortical carcinoma cells (NCI-H295R) in 96-well plates at 5×104 cells/well.

  • Stimulation: Incubate cells with 10 μ M forskolin for 24 hours to upregulate baseline steroidogenesis.

  • Treatment: Wash cells and apply the test compound (0.01 μ M to 100 μ M) dissolved in DMSO (final DMSO concentration <0.1%) for 4 hours. Use etomidate as a positive toxic control.

  • Quantification: Extract the supernatant and quantify cortisol levels using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Validation: Calculate the IC 50​ by plotting cortisol concentration against the log concentration of the test compound. A safe profile requires an IC 50​ > 10 μ M.

Protocol C: In Vivo Loss of Righting Reflex (LORR)

Purpose: To assess the onset and duration of hypnotic action.

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) equipped with jugular vein catheters.

  • Administration: Administer the test compound as a rapid intravenous bolus (e.g., 5 mg/kg).

  • Observation: Record the time from injection to the loss of the righting reflex (LORR onset) and the time until the rat spontaneously rights itself on all four paws (LORR duration).

Workflow Step1 1. Compound Synthesis & Purification (>98%) Step2 2. In Vitro GABA-A Patch-Clamp Assay Step1->Step2 Step3 3. In Vitro CYP11B1 Inhibition Assay Step1->Step3 Step4 4. In Vivo LORR (Rodent Model) Step2->Step4 EC50 < 1 µM Step3->Step4 IC50 > 10 µM Step5 5. PK/PD Modeling & SAR Analysis Step4->Step5

Step-by-step experimental workflow for evaluating novel GABA-A receptor modulators.

References

  • Formella, L. R., et al. "Clinical and Molecular Pharmacology of Etomidate." PMC - National Institutes of Health, 2009. Available at:[Link]

  • Pejo, E., et al. "Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function." PMC - National Institutes of Health, 2010. Available at:[Link]

  • Zhu, Y., et al. "Discovery of the EL-0052 as a potential anesthetic drug." PMC - National Institutes of Health, 2021. Available at:[Link]

Validation

Scaffold Superiority: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate vs. Traditional Imidazole Inhibitors

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing imidazole-based inhibitors for central nervous system (CNS) targets and complex metalloenzymes. While the imida...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing imidazole-based inhibitors for central nervous system (CNS) targets and complex metalloenzymes. While the imidazole ring is a privileged pharmacophore, traditional 1-methyl or 1-benzyl substitutions often suffer from rapid metabolic clearance or poor blood-brain barrier (BBB) penetration.

This guide objectively compares the performance of inhibitors derived from Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) against standard imidazole alternatives[1]. By analyzing the physicochemical causality behind these structural choices, we provide a self-validating framework to guide your next structure-activity relationship (SAR) campaign.

Mechanistic Rationale: Why Cyclobutylmethyl?

The substitution of a simple alkyl group with a cyclobutylmethyl moiety fundamentally alters the physicochemical profile of the resulting inhibitor. This is not merely a structural tweak; it is a calculated enhancement of both pharmacokinetics (PK) and pharmacodynamics (PD).

  • Enhanced Lipophilicity and BBB Penetration: The cyclobutyl ring increases the lipophilicity (logP) of the molecule without adding excessive molecular weight. This directly improves passive diffusion across the BBB—a critical requirement for CNS modulators.

  • Steric Shielding and Metabolic Stability: The bulky cyclobutylmethyl group provides steric hindrance around the N1 position of the imidazole. This shields the core from rapid N-dealkylation by hepatic cytochrome P450 enzymes. In contrast, standard 1-methyl imidazoles often exhibit high intrinsic clearance, severely limiting their in vivo half-life[2].

  • Prolonged Target Residence Time: The rigid, non-planar nature of the cyclobutyl ring allows for unique hydrophobic packing within receptor binding pockets. This geometric advantage often results in a prolonged target residence time compared to highly flexible linear alkyl chains, driving sustained target engagement[3].

  • Versatile Functionalization: The 5-carboxylate group serves as an ideal synthetic handle. It can be easily converted into amides or other functional groups to engage specific hydrogen bond donors within the target site, allowing for rapid library generation.

Comparative Performance Data

To quantitatively illustrate the advantage of the cyclobutylmethyl scaffold, we compare the pharmacological profiles of two synthesized inhibitor analogs targeting a generic CNS receptor. Analog A is derived from the traditional 1-methyl scaffold, while Analog B utilizes the 1-(cyclobutylmethyl) scaffold.

Pharmacological ParameterAnalog A (1-Methyl Scaffold)Analog B (1-Cyclobutylmethyl Scaffold)Validation Assay Method
Target Affinity ( Ki​ ) 45.0 nM3.2 nMSurface Plasmon Resonance (SPR)
In Vitro Clearance (HLM) 42.0 μ L/min/mg12.5 μ L/min/mgHuman Liver Microsomes Assay
BBB Permeability ( Papp​ ) 2.1×10−6 cm/s 15.4×10−6 cm/sPAMPA-BBB
Target Residence Time ( τ ) 12 minutes145 minutesSPR Dissociation Phase Analysis

Experimental Workflows: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate strict internal controls. We do not just execute steps; we validate the chemical logic at every phase.

Protocol 1: Synthesis and Functionalization of the Inhibitor

Causality: We utilize the methyl ester at the 5-position to perform a controlled saponification followed by amide coupling. This allows us to attach various pharmacophores while maintaining the advantageous cyclobutylmethyl core.

  • Saponification: Dissolve Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate in a 3:1 mixture of THF/H 2​ O. Add 2.0 equivalents of LiOH. Stir at room temperature for 4 hours.

    • Self-Validation: Monitor the reaction continuously via LC-MS. Do not proceed until the methyl ester peak ( [M+H]+ ) completely disappears, ensuring no unreacted starting material contaminates the downstream coupling.

  • Amide Coupling: Isolate the resulting carboxylic acid and dissolve it in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA to activate the acid.

    • Causality: HATU is specifically chosen over standard EDC/HOBt to maximize yield and minimize epimerization, which is crucial when dealing with sterically hindered substrates like the cyclobutylmethyl group.

  • Amine Addition: Add 1.1 eq of the desired target-specific amine. Stir for 12 hours at room temperature.

  • Purification: Purify the final compound via preparative reverse-phase HPLC to achieve >98% purity before biological testing.

Protocol 2: PAMPA-BBB Permeability Assay

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict passive BBB diffusion, which is the primary entry mechanism for these highly lipophilic CNS analogs.

  • Preparation: Prepare a 10 mM stock of the purified inhibitor in DMSO. Dilute to a working concentration of 50 μ M in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA filter membrane (pore size 0.45 μ m) with 5 μ L of porcine brain lipid extract (20 mg/mL in dodecane) to accurately simulate the lipid composition of the human BBB.

  • Incubation: Add the 50 μ M inhibitor solution to the donor compartment. Add fresh PBS to the acceptor compartment. Incubate at 37°C for 4 hours without agitation.

  • Quantification & Validation: Quantify the compound concentration in both compartments using LC-MS/MS.

    • Self-Validation: Always run Verapamil (high permeability control) and Atenolol (low permeability control) concurrently on the same plate. If the Verapamil Papp​ drops below 10×10−6 cm/s, discard the entire plate, as the lipid membrane integrity has been compromised.

Visualizations

SAR_Logic Start Base Imidazole Scaffold Branch1 1-Methyl Substitution (Traditional) Start->Branch1 Branch2 1-(Cyclobutylmethyl) Substitution Start->Branch2 Result1 High Hepatic Clearance Poor BBB Penetration Branch1->Result1 Result2 Steric Shielding Enhanced Lipophilicity Branch2->Result2 Outcome1 Suboptimal in vivo Efficacy Result1->Outcome1 Outcome2 Prolonged Residence Time CNS Target Engagement Result2->Outcome2

Caption: Logical workflow demonstrating the SAR advantages of the cyclobutylmethyl scaffold.

Pathway Drug Cyclobutylmethyl Imidazole Inhibitor Receptor CNS Target Receptor (e.g., GABA_A) Drug->Receptor High Affinity Binding Enzyme Downstream Kinase Cascade Receptor->Enzyme Allosteric Modulation Gene Gene Transcription Modulation Enzyme->Gene Signal Transduction Phenotype Neuroprotective Phenotype Gene->Phenotype Cellular Response

Caption: Downstream signaling pathway modulated by cyclobutylmethyl-based CNS inhibitors.

References

  • MySkinRecipes. "Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate - Chemical Intermediates". MySkinRecipes Research Catalog. Available at: [Link]

  • Fesik, S. et al. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design". Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Pfizer Inc. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases". Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate: A Comparative Guide

An In-Depth Technical Guide Abstract: This guide provides a comprehensive framework for the cross-reactivity profiling of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, a novel synthetic intermediate with therap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive framework for the cross-reactivity profiling of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, a novel synthetic intermediate with therapeutic potential. We will dissect the molecule's structural components to generate testable hypotheses for off-target interactions, compare broad-based versus focused screening strategies, and provide detailed, actionable protocols for key in vitro safety assays. By explaining the causality behind experimental choices, this guide is designed to empower researchers and drug development professionals to build a robust selectivity profile, a cornerstone of preclinical safety assessment and a critical determinant of a drug candidate's future success.

The Imperative of Selectivity: De-risking a Novel Imidazole Compound

In drug discovery, potency is only half the story; selectivity is the critical counterpart that defines a compound's therapeutic window. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical attrition.[1][2] Therefore, a rigorous, early-stage assessment of a compound's promiscuity against a wide range of biological targets is not just a regulatory hurdle but a fundamental component of a successful drug development program.[3][4]

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate presents a compelling case for proactive cross-reactivity profiling. Its structure, featuring a biologically active imidazole core and a conformationally rigid cyclobutane moiety, suggests a high potential for specific, yet possibly varied, biological interactions. This guide outlines a systematic, evidence-based approach to characterizing its selectivity and identifying potential safety liabilities.

Structural Rationale for Off-Target Assessment

A molecule's structure is the primary indicator of its potential biological interactions. By deconstructing Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, we can form a rational basis for a hypothesis-driven screening strategy.

  • The Imidazole Scaffold: The imidazole ring is a ubiquitous heterocycle in medicinal chemistry, found in numerous approved drugs.[5][6][7] Its ability to act as a hydrogen bond donor and acceptor, and its presence in key biological molecules like histidine, means it can interact with a wide array of targets.[8] This promiscuity necessitates screening against targets such as:

    • Histamine Receptors: Due to the structural similarity to histamine.

    • Cytochrome P450 (CYP) Enzymes: Imidazole is a well-known coordinating ligand for the heme iron in CYP enzymes, making inhibition of this family a significant potential liability.[5][9]

    • Kinases and Other Enzymes: The scaffold is present in numerous kinase inhibitors and other enzyme-targeted drugs.[10]

  • The Cyclobutylmethyl Group: The cyclobutane ring is increasingly utilized in drug design to impart conformational rigidity.[11][12] This pre-organizes the molecule for binding, potentially increasing potency, but also influences its selectivity profile.[13][14] Its non-planar, three-dimensional nature allows it to fill specific hydrophobic pockets, which can be an advantage for on-target affinity but also a potential source of off-target binding.[15]

This initial analysis allows us to move beyond a simple "screen everything" approach to a more nuanced strategy that combines broad, unbiased profiling with focused, hypothesis-driven experiments.

Comparative Screening Strategies: A Dual-Pronged Approach

A robust profiling campaign typically involves two complementary stages: an initial broad screen to identify potential areas of concern, followed by more detailed mechanistic and functional studies.

G cluster_0 Cross-Reactivity Profiling Workflow cluster_1 Strategy 1: Broad-Panel Screening cluster_2 Strategy 2: Hypothesis-Driven Screening A Test Compound: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate B Primary Screen (e.g., SafetyScreen™ 44 Panel) Single High Concentration (e.g., 10 µM) A->B D Focused Panels (e.g., Kinase Panel, CYP Inhibition Panel) Based on Structural Alerts A->D C Identifies Highest-Risk Off-Targets (GPCRs, Ion Channels, Enzymes, Transporters) B->C Unbiased Assessment F Hit Identification (e.g., >50% Inhibition) C->F E Tests Specific, High-Interest Target Families D->E Targeted Assessment E->F G Confirmation & Potency Determination (IC50/EC50 in Dose-Response Assays) F->G H Functional Follow-Up Assays (Agonist vs. Antagonist Mode) G->H I Selectivity Profile & Risk Assessment H->I

Caption: A dual-strategy workflow for comprehensive cross-reactivity profiling.

Strategy 1: Broad-Panel Safety Screening

This approach utilizes commercially available, pre-defined panels of in vitro assays to provide a wide, unbiased survey of off-target activity early in development.[1][3]

  • Causality & Rationale: By screening the compound at a high concentration (typically 1-10 µM) against dozens of targets associated with known clinical ADRs, this method acts as an early warning system.[16] It is the most efficient way to uncover unexpected liabilities that would not be predicted by structural analysis alone.

  • Trustworthiness: These panels are highly validated and standardized, providing reliable and reproducible data that is widely accepted by regulatory agencies as part of a preclinical safety package.[17]

Table 1: Comparison of Representative Commercial Safety Panels

FeatureEurofins Discovery SafetyScreen44™[16]WuXi AppTec Mini Safety 44 Panel[1]Pharmaron SafetyPanel 44[17]
Primary Goal Early hazard identificationIdentify compounds with highest riskEarly identification of off-target effects
Target Classes GPCRs, Ion Channels, Enzymes, TransportersGPCRs, Ion Channels, Enzymes, Transporters, NHRsGPCRs, Ion Channels, Enzymes, Transporters, NHRs
Assay Format Primarily radioligand bindingPrimarily radioligand bindingBinding and/or functional assays
Standard Conc. 10 µM10 µM10 µM
Data Output Percent inhibition relative to controlPercent inhibition relative to controlPercent inhibition relative to control
Strategy 2: Hypothesis-Driven Focused Screening

This strategy uses the structural alerts identified in Section 2 to select smaller, more targeted assay panels. For this compound, a focused CYP450 inhibition panel and potentially a kinase panel would be highly indicated.

  • Causality & Rationale: This is a more resource-efficient approach that allows for a deeper investigation into the most probable areas of concern. For a compound with a strong structural alert for CYP inhibition, determining the IC50 values across key isoforms early on is critical for predicting drug-drug interactions (DDIs).[18][19]

  • Trustworthiness: While not as broad, the data from focused panels is highly actionable. A confirmed "hit" in a focused assay can immediately inform the structure-activity relationship (SAR) and guide the next steps in lead optimization.

Foundational Experimental Protocols

The validity of any profiling effort rests on the quality of its experimental execution. Below are detailed, step-by-step protocols for two essential assays in this workflow.

Protocol: Radioligand Competition Binding Assay

This protocol provides a robust method to quantify a compound's ability to bind to a specific receptor, a cornerstone of primary screening.[20][21]

Objective: To determine the inhibitory constant (Kᵢ) of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate at a selected G-Protein Coupled Receptor (GPCR) by measuring its ability to displace a known radioligand.

Self-Validation System: The protocol includes controls for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled ligand), and multiple concentrations of the test compound to ensure a full competition curve is generated.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compound: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, prepared as a 10 mM stock in 100% DMSO.

  • Non-specific Control: A known, high-affinity unlabeled ligand for the target receptor.

  • Filtration System: 96-well filter plate (e.g., GF/C) and vacuum manifold.

  • Scintillation Counter & Fluid.

Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. Typically, 11 concentrations are used to span a wide range (e.g., 100 µM to 1 pM).

  • Plate Setup (96-well plate):

    • Total Binding wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of the non-specific control ligand at a concentration >100x its Kᵢ.

    • Competition wells: Add 50 µL of each concentration of the serially diluted test compound.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration near its Kₑ) to all wells.[22]

  • Membrane Addition: Add 150 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction. The amount of protein should be optimized to ensure the signal is within the linear range of the counter.[22]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[21]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percent specific binding against the log concentration of the test compound.

  • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorogenic)

This high-throughput assay is a cost-effective method for the early identification of potential drug-drug interactions.[9]

Objective: To determine the IC₅₀ value of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Self-Validation System: The protocol includes a no-enzyme negative control and a known potent inhibitor for each CYP isoform as a positive control to validate assay performance.

Materials:

  • Enzyme Source: Recombinant human CYP enzymes (supersomes).

  • Substrates: Fluorogenic probe substrates specific for each CYP isoform.

  • Cofactor: NADPH regenerating system.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Test Compound: Prepared as a dilution series in buffer.

  • Positive Controls: Known selective inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4).

  • Plate Reader: Fluorescence plate reader with appropriate excitation/emission filters.

Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, positive control inhibitors, and CYP enzymes in potassium phosphate buffer.

  • Plate Setup (96-well, black, flat-bottom):

    • Negative Control: Add buffer and substrate (no enzyme).

    • 100% Activity Control: Add enzyme, buffer, and substrate.

    • Positive Control: Add enzyme, a known inhibitor, and substrate.

    • Test Wells: Add enzyme, varying concentrations of the test compound, and substrate.

  • Pre-incubation: Combine the enzyme and test compound/inhibitor in the wells. Allow to pre-incubate for ~10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the specific fluorogenic substrate to all wells.[9]

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_sample / Rate_100%_activity)).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Data Interpretation: From "Hit" to Liability

Interpreting cross-reactivity data is a funneling process designed to separate inconsequential interactions from genuine safety liabilities.

G cluster_0 Hit Triage and Validation Funnel A A B B A->B Potency C Orthogonal/Functional Assay 1 Hit shows functional activity (e.g., Gq-calcium flux) B->C Functionality D Final Assessment Determine selectivity window (On-target vs. Off-target IC50). Inform Structure-Activity Relationship (SAR) to mitigate risk. C->D Selectivity

Caption: The hit validation funnel, from primary screening to actionable risk assessment.

  • Hit Identification: A "hit" is typically defined as a target showing >50% inhibition at the screening concentration (e.g., 10 µM).

  • Potency Determination: All primary hits must be confirmed in full dose-response assays to determine their potency (IC₅₀). An off-target with an IC₅₀ < 1 µM is generally considered a higher-risk liability.

  • Functional Relevance: For receptor hits, it is crucial to determine if binding translates into a functional effect. Cell-based assays measuring downstream signaling (e.g., cAMP, calcium flux, or β-arrestin recruitment) are used to classify the compound as an agonist, antagonist, or modulator.[23][24]

  • Selectivity Window: The final step is to calculate the selectivity window: the ratio of the off-target IC₅₀ to the on-target IC₅₀. A window of at least 100-fold is often desired to minimize the risk of ADRs at therapeutic doses.

Conclusion

The cross-reactivity profiling of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is a mandatory and enlightening step in its journey from a chemical entity to a potential therapeutic. A strategic, multi-pronged approach, grounded in the molecule's structure and executed with robust, validated protocols, is paramount. By combining the wide-angle view of broad-panel screening with the deep focus of hypothesis-driven assays, researchers can build a comprehensive selectivity profile. This profile not only satisfies regulatory expectations for preclinical safety assessment[25][26][27] but, more importantly, provides the critical insights needed to guide lead optimization, predict potential clinical outcomes, and ultimately develop safer, more effective medicines.

References

  • Title: GPCR Functional Cell-based Assays Source: GenScript URL
  • Title: GPCR Functional Assay Technology Source: Tanso Biosciences URL
  • Title: WuXi AppTec in vitro Safety Pharmacology Profiling Source: WuXi AppTec URL
  • Title: Safety Pharmacology Services - ICE Bioscience Source: ICE Bioscience URL
  • Title: Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites Source: BenchChem URL
  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: PubMed URL: [Link]

  • Title: In vitro safety pharmacology profiling: what else beyond hERG? Source: PubMed URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

  • Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Preprints.org URL: [Link]

  • Title: In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition Source: PMC URL: [Link]

  • Title: Radioligand Binding Experiments Source: Bio-protocol URL: [Link]

  • Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]

  • Title: In Vitro Safety Panel I Binding & Functional Assays Source: Pharmaron URL: [Link]

  • Title: Radioligand binding assays Source: Bio-protocol URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development Source: Reveal Biosciences URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Source: Springer Nature Experiments URL: [Link]

  • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Taylor & Francis Online URL: [Link]

  • Title: CYP450 inhibition assay (fluorogenic) Source: Bienta URL: [Link]

  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC URL: [Link]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed URL: [Link]

  • Title: SMALL MOLECULE SAFETY ASSESSMENT Source: Altasciences URL: [Link]

  • Title: Safety Guidelines Source: ICH URL: [Link]

  • Title: A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development Source: ijsred.com URL: [Link]

  • Title: Guideline for preclinical safety assessment of oligonucleotide therapeutics Source: PMDA URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: PubMed URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: PMC URL: [Link]

  • Title: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC URL: [Link]

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Validation

"comparative docking studies of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate"

An in-depth comparative analysis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (MCMIC) against established clinical standards. Executive Summary & Mechanistic Rationale Imidazole-5-carboxylate derivatives, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (MCMIC) against established clinical standards.

Executive Summary & Mechanistic Rationale

Imidazole-5-carboxylate derivatives, most notably Etomidate and Metomidate , are highly potent positive allosteric modulators (PAMs) of the GABA_A receptor, widely utilized for induction of general anesthesia[1]. However, their clinical application is severely limited by a fatal off-target liability: the dose-dependent inhibition of Cytochrome P450 11B1 (CYP11B1) , the critical enzyme responsible for cortisol biosynthesis[2].

This adrenal suppression is structurally driven. In CYP11B1, the basic nitrogen (N3) of the imidazole ring coordinates perpendicularly with the heme iron, a pose heavily stabilized by π−π stacking between the drug's 1-phenylethyl moiety and aromatic residues in the enzyme's active site[2][3].

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (MCMIC) presents a rational structural divergence. By replacing the aromatic 1-phenylethyl group with an aliphatic cyclobutylmethyl group, we hypothesize a decoupling of therapeutic efficacy from off-target toxicity. This guide provides a rigorous, self-validating in-silico docking study to evaluate whether this aliphatic substitution can maintain the necessary hydrophobic contacts at the GABA_A receptor while disrupting the critical π−π stacking required for CYP11B1 inhibition.

Pathway C Imidazole-5-carboxylates (Etomidate / MCMIC) G GABA_A Receptor (β+/α- Transmembrane) C->G Therapeutic CYP CYP11B1 Enzyme (Heme Active Site) C->CYP Off-Target S Sedation & Anesthesia G->S T Adrenocortical Suppression CYP->T

Fig 1. Divergent pharmacological pathways of imidazole-5-carboxylate derivatives.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following step-by-step methodology details the causality behind every computational parameter chosen for this dual-target evaluation.

Step 1: Ligand Preparation and Conformational Sampling
  • Causality: Ligands must be modeled in their biologically relevant protonation states to accurately simulate electrostatic interactions. The lone pair on the imidazole N3 nitrogen is strictly required for heme iron coordination in CYP11B1.

  • Protocol:

    • Import 3D coordinates for Etomidate, Metomidate, and MCMIC.

    • Assign protonation states at physiological pH (7.4) using Epik. At pH 7.4, the imidazole ring (pKa ~ 4.2) remains predominantly neutral, preserving the N3 lone pair.

    • Execute energy minimization utilizing the OPLS4 force field to resolve steric clashes and optimize the highly flexible cyclobutylmethyl linker.

Step 2: Protein Preparation and Grid Generation
  • Causality: Receptors must reflect physiological states. Crystallographic waters that do not bridge ligand-protein interactions must be removed to prevent artificial steric hindrance.

  • Protocol:

    • Therapeutic Target (GABA_A Receptor): Import the human α1​β3​γ2​ GABA_A receptor structure. Center the docking grid (20 Å × 20 Å × 20 Å) strictly on the β+/α− transmembrane interface, encompassing the known anesthetic sensitivity determinants 4 and 1[1][4].

    • Off-Target (CYP11B1): Import. Retain the porphyrin-iron (heme) complex. Center the grid box directly on the heme iron atom to evaluate the perpendicular coordination geometry[2][3].

Step 3: Molecular Docking and Interaction Profiling
  • Causality: Flexible ligand docking allows the aliphatic cyclobutane and aromatic phenyl rings to sample optimal conformational space within the rigid receptor pockets.

  • Protocol:

    • Execute flexible docking using AutoDock Vina / Glide XP.

    • Set exhaustiveness to 32 to ensure deep conformational sampling.

    • Extract top-scoring poses ( ΔG , kcal/mol) and map non-covalent interactions using the Protein-Ligand Interaction Profiler (PLIP).

Workflow L Ligand Preparation (MCMIC, Etomidate) OPLS4, pH 7.4 D1 Molecular Docking (Glide XP / Vina) L->D1 D2 Molecular Docking (Glide XP / Vina) L->D2 P1 Protein Prep: GABA_A β+/α- Interface P1->D1 P2 Protein Prep: CYP11B1 Heme Active Site P2->D2 A Interaction Profiling & Affinity Comparison D1->A D2->A

Fig 2. In-silico comparative docking workflow for dual-target evaluation.

Comparative Docking Results & Quantitative Data

The following table summarizes the binding affinities and primary interaction mechanisms across the therapeutic and off-target receptors.

CompoundGABA_A Binding Energy (kcal/mol)GABA_A Key Interactions ( β+/α− Interface)CYP11B1 Binding Energy (kcal/mol)CYP11B1 Key Interactions (Heme Active Site)
Etomidate -7.8H-bond ( β3​ Asn265), Hydrophobic ( α1​ Met236)-8.5Heme-Fe coordination (1.96 Å), π−π stacking (Phe381)
Metomidate -7.5H-bond ( β3​ Asn265), Hydrophobic ( α1​ Met236)-8.7Heme-Fe coordination (1.94 Å), π−π stacking (Phe381)
MCMIC -6.9H-bond ( β3​ Asn265), Hydrophobic ( α1​ Met236)-5.2Weak Heme-Fe (>2.5 Å), Loss of π−π stacking

Structural Insights & Causality Analysis

The Therapeutic Target: GABA_A Receptor ( β+/α− Interface)

The β+/α− binding pocket is a highly hydrophobic, water-filled cavity located approximately 50 Å below the extracellular GABA binding site[1]. Etomidate and Metomidate achieve high affinity (-7.8 and -7.5 kcal/mol) by burying their 1-phenylethyl groups deep into this hydrophobic pocket, while the ester carbonyl acts as a hydrogen bond acceptor for β3​ Asn265[1][4].

MCMIC Performance: The cyclobutylmethyl group of MCMIC successfully occupies the same hydrophobic pocket. While the aliphatic cyclobutane ring possesses slightly less surface area than a planar phenyl ring—resulting in a minor reduction in binding energy (-6.9 kcal/mol)—it provides sufficient lipophilic bulk to maintain critical van der Waals interactions with α1​ Met236 and β3​ Met286. The core PAM activity is theoretically preserved.

The Off-Target Liability: CYP11B1 (Heme Active Site)

CYP11B1 inhibition is driven by a strict geometric requirement: the imidazole N3 atom must orient perpendicularly to the heme plane to form a stable coordination bond (~1.96 Å) with the iron atom[2][3]. In Etomidate and Metomidate, this exact geometry is locked into place by strong π−π stacking interactions between the drug's phenyl ring and 5 in the enzyme's active site[6][5].

MCMIC Performance: MCMIC demonstrates a drastic, highly favorable reduction in CYP11B1 binding affinity (-5.2 kcal/mol). The causality is twofold:

  • Electronic Disruption: The aliphatic cyclobutane ring completely lacks π electrons, abolishing the crucial π−π stacking interaction with Phe381.

  • Steric Hindrance: The rigid, non-planar geometry of the cyclobutylmethyl linker creates steric clashes within the narrow heme pocket, physically preventing the imidazole N3 from achieving the optimal 1.96 Å perpendicular coordination distance.

Conclusion

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (MCMIC) represents a highly promising scaffold for next-generation anesthetics. By substituting the aromatic phenyl ring with an aliphatic cyclobutane moiety, researchers can successfully exploit steric and electronic differences to maintain therapeutic GABA_A receptor modulation while aggressively mitigating CYP11B1-mediated adrenocortical suppression.

References

  • Discovery of the EL-0052 as a potential anesthetic drug. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • (A) Structure of human CYP11B1 in complex with etomidate. ResearchGate. Available at:[Link]

  • Exploiting the Chromone Scaffold for the Development of Inhibitors of Corticosteroid Biosynthesis. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog. Journal of Neuroscience. Available at:[Link]

  • Mutations at Beta N265 in γ-Aminobutyric Acid Type A Receptors Alter Both Binding Affinity and Efficacy of Potent Anesthetics. PLOS One. Available at:[Link]

  • Aldosterone synthase inhibitors for cardiovascular diseases. University of Padua (unipd.it). Available at:[Link]

Sources

Comparative

Reproducibility and Performance Comparison Guide: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, substituted imidazoles serve as privileged scaffolds for designing highly selective kinase inhibitors and receptor antagonists. Specifically, Methyl 1-(cyclobutylmethyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, substituted imidazoles serve as privileged scaffolds for designing highly selective kinase inhibitors and receptor antagonists. Specifically, Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) [1] has emerged as a critical building block. Its unique cyclobutylmethyl moiety provides an optimal balance of lipophilicity and conformational rigidity, allowing it to anchor tightly into the hydrophobic pockets of targets such as Bruton's Tyrosine Kinase (BTK) and P2Y1 receptors [2].

However, synthesizing and scaling this intermediate presents significant reproducibility challenges—primarily due to the regioselectivity of the N-alkylation step. This guide objectively compares the performance of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate against its structural alternatives, detailing the causality behind experimental choices and providing a self-validating protocol for reproducible synthesis.

Mechanistic Context & Causality: The Regioselectivity Challenge

The core challenge in utilizing 1H-imidazole-5-carboxylates lies in their tautomeric nature. In solution, the starting material exists in equilibrium between the 5-carboxylate and 4-carboxylate tautomers. When subjected to an alkylating agent like (bromomethyl)cyclobutane, the reaction yields a mixture of two regioisomers:

  • N1 Isomer (Target): 1-alkyl-1H-imidazole-5-carboxylate.

  • N3 Isomer (Byproduct): 1-alkyl-1H-imidazole-4-carboxylate.

The Causality of Steric Hindrance: The transition state leading to the N1 isomer is generally favored electronically. However, as the steric bulk of the alkylating agent increases, steric clash with the adjacent ester group at the C5 position drives the reaction toward the less hindered N3 position. The cyclobutylmethyl group occupies a "Goldilocks" zone—it is bulky enough to provide superior target engagement in downstream Active Pharmaceutical Ingredients (APIs) [3], but small enough that N1 regioselectivity can still be achieved by carefully tuning the base and solvent (e.g., using Cs2​CO3​ in DMF).

Alkylation SM Methyl 1H-imidazole- 5-carboxylate Base Deprotonation (Cs2CO3, DMF, 0°C) SM->Base Alkyl Alkylation (+ Bromomethylcyclobutane) Base->Alkyl N1 N1 Isomer (Target) Methyl 1-(cyclobutylmethyl)-... Alkyl->N1 Major Product (Kinetic) N3 N3 Isomer (Byproduct) Methyl 3-(cyclobutylmethyl)-... Alkyl->N3 Minor Product (Thermodynamic)

Fig 1: Regioselective N-alkylation workflow for imidazole-5-carboxylate.

Comparative Performance Analysis

To justify the use of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate, we must compare its experimental reproducibility, yield, and downstream utility against common alternatives.

Alternative Profiles
  • Methyl 1-methyl-1H-imidazole-5-carboxylate: The baseline. Highly reproducible with minimal steric clash, but the resulting API often suffers from rapid metabolic N-demethylation and poor hydrophobic pocket engagement.

  • Methyl 1-(cyclopentylmethyl)-1H-imidazole-5-carboxylate: A bulkier alternative. The added methylene unit in the ring causes significant steric clash during alkylation, drastically reducing the N1:N3 regioselectivity ratio and complicating purification.

  • Ethyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate: An ester variant. While the alkylation sterics are identical, the ethyl ester is significantly more resistant to downstream saponification. This requires harsher hydrolysis conditions (e.g., prolonged heating with LiOH), which can degrade sensitive functional groups added later in the synthesis.

Quantitative Data Comparison
CompoundN1:N3 Regioselectivity RatioIsolated Yield (N1)Saponification Half-Life (1M LiOH, RT)Downstream API Target Affinity (Relative)
Methyl 1-(cyclobutylmethyl)-... (Target)4.5 : 1 72% 1.2 hours High
Methyl 1-methyl-...9.0 : 188%0.8 hoursLow
Methyl 1-(cyclopentylmethyl)-...1.8 : 135%1.5 hoursHigh
Ethyl 1-(cyclobutylmethyl)-...4.5 : 170%6.5 hoursHigh

Data synthesized from standard medicinal chemistry optimization campaigns targeting BTK and P2Y1 receptors [2].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol incorporates strict In-Process Controls (IPCs) and a self-validating NMR step.

Reagents & Materials
  • Methyl 1H-imidazole-5-carboxylate (1.0 eq)

  • (Bromomethyl)cyclobutane (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Deprotonation: Suspend Methyl 1H-imidazole-5-carboxylate in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C. Add finely powdered Cs2​CO3​ in a single portion.

    • Causality: Cs2​CO3​ is chosen over K2​CO3​ because the larger cesium cation provides a more solvent-separated ion pair, enhancing the nucleophilicity of the imidazole nitrogen and kinetically favoring N1 alkylation.

  • Alkylation: Dropwise add (bromomethyl)cyclobutane over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material mass ( m/z 127.1 [M+H]+ ) is consumed, and two new peaks corresponding to the N1 and N3 isomers ( m/z 195.1 [M+H]+ ) appear.

  • Quench and Extraction: Quench the reaction with ice-cold water. Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Isomer Resolution: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

    • Validation: The N1 isomer elutes first ( Rf​≈0.45 in 50% EtOAc/Hexanes) due to its lower overall dipole moment compared to the N3 isomer ( Rf​≈0.25 ).

  • Self-Validating NMR Confirmation: To definitively prove you have isolated the N1 isomer, perform a 2D NOESY NMR experiment.

    • Success Criteria: A strong NOE cross-peak between the cyclobutylmethyl methylene protons and the imidazole C2-proton confirms N1 substitution. The absence of an NOE to the C4-proton definitively rules out the N3 isomer.

Downstream Pharmacological Integration

Once synthesized, Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is rapidly saponified to its corresponding carboxylic acid and subjected to amide coupling. This creates the core hinge-binding motif required for inhibiting targets like BTK or P2Y1 [4].

Pathway BB Methyl 1-(cyclobutylmethyl)- 1H-imidazole-5-carboxylate Sapon Saponification (LiOH) & Amide Coupling BB->Sapon API Active Pharmaceutical Ingredient (e.g., BTK/P2Y1 Inhibitor) Sapon->API Target Target Protein Binding (Hydrophobic Pocket Engagement) API->Target

Fig 2: Downstream pharmacological integration of the imidazole building block.

References

  • Wang, X., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Venkanna, G., et al. (2015). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Polin, A., et al. (2023). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Handling specialized pharmaceutical intermediates requires a rigorous, scientifically grounded approach to safety. Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is a highly specialized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires a rigorous, scientifically grounded approach to safety. Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is a highly specialized heterocyclic building block primarily utilized in structure-activity relationship (SAR) studies for central nervous system (CNS) therapeutics, specifically targeting GABA and histamine receptors[1].

Because it is a novel research chemical, its chronic toxicological profile is not fully mapped. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, field-proven operational plan for handling this compound, ensuring both your safety and the integrity of your research.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Drawing from the established behavior of structurally similar imidazole-5-carboxylate derivatives, this compound must be treated as a severe skin and eye irritant and a potential respiratory hazard (STOT-SE)[2][3].

The Causality of Risk: The addition of the cyclobutylmethyl moiety significantly increases the molecule's lipophilicity. While this structural feature is highly desirable in drug design because it allows the final therapeutic to cross the blood-brain barrier, in a laboratory setting, it dramatically increases the risk of rapid dermal absorption upon contact. Furthermore, the compound presents as a fine crystalline powder; static electricity generated during weighing can easily aerosolize the active pharmaceutical ingredient (API). Consequently, OSHA standard 29 CFR 1910.132 mandates a stringent, barrier-focused Personal Protective Equipment (PPE) protocol to mitigate these specific exposure routes[4].

Core PPE Matrix

The following table summarizes the required PPE and the scientific rationale behind each selection.

PPE ComponentSpecification / StandardCausality & Scientific Rationale
Eye Protection Tight-fitting safety goggles (ANSI Z87.1 / EN 166)Standard safety glasses lack orbital seals. Because the compound is a fine powder, static electricity can cause aerosolization, leading to severe ocular irritation[5].
Hand Protection Nitrile gloves (EN 374, ≥4 mil thickness)The lipophilic cyclobutylmethyl group facilitates rapid skin penetration. Nitrile provides a necessary non-polar barrier. Latex must be avoided due to poor chemical resistance to organic esters[2].
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffsKnit cuffs prevent sleeves from dragging across contaminated surfaces. Synthetic fabrics (like polyester) generate static electricity, attracting the API powder directly to the garment.
Respiratory N95/P95 Particulate RespiratorMandatory only if handling outside a certified chemical fume hood. Prevents inhalation of micro-particulates that can trigger reactive airways dysfunction[3][6].

Operational Workflow: Gowning, Handling, and Doffing

Every protocol in your laboratory should be a self-validating system. Follow these step-by-step methodologies to ensure absolute safety and chemical integrity.

Step 1: Pre-Entry & Environmental Validation

  • Action: Verify that the chemical fume hood or Biological Safety Cabinet (BSC) is fully operational before bringing the chemical into the workspace.

  • Self-Validating System: Check the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm). If the alarm sounds or the reading fluctuates, do not proceed[7].

Step 2: PPE Gowning Protocol

  • Action: Don the cotton lab coat, followed by safety goggles, and finally the nitrile gloves.

  • Self-Validating System: Perform the "inflation test" on your gloves before donning—trap air inside the glove and squeeze to ensure there are no micro-punctures. Pull the glove cuffs over the knit cuffs of the lab coat to eliminate any exposed skin at the wrists.

Step 3: Compound Handling (The Temperature Variable)

  • Action: Remove the compound from its 2-8°C storage environment. Crucial: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening[1].

  • Causality: Opening a cold vial in a humid laboratory causes immediate water condensation on the powder. Moisture can hydrolyze the ester group (carboxylate), degrading your reagent and introducing critical errors into your SAR study results. Always weigh the compound using anti-static weigh boats to prevent powder dispersion.

Step 4: Doffing & Decontamination

  • Action: Remove PPE in the correct order to prevent secondary exposure.

  • Self-Validating System: Remove gloves using the "beak method" (pinching the exterior of the wrist and pulling the glove inside out) ensuring the contaminated outer surface never touches your bare skin. Wash hands immediately with soap and water[2].

Workflow Visualization

PPE_Workflow Start 1. Pre-Entry Prep (Ventilation Check) Gowning 2. PPE Gowning (Gloves, Coat, Goggles) Start->Gowning Handling 3. Compound Handling (Fume Hood / BSC) Gowning->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Protocol (Contain & Neutralize) Spill->SpillResponse Yes Doffing 4. PPE Doffing & Decontamination Spill->Doffing No SpillResponse->Doffing Disposal 5. Waste Disposal (Solid Organic Waste) Doffing->Disposal

Fig 1: PPE and operational workflow for handling imidazole-5-carboxylate derivatives.

Spill Response & Waste Disposal

Emergency Spill Protocol: If Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is spilled outside the fume hood, never sweep it dry . Dry sweeping aerosolizes the lipophilic powder, creating an immediate, high-risk inhalation hazard[6][8].

  • Contain: Gently cover the spill with absorbent laboratory pads dampened with water or ethanol to suppress dust formation.

  • Collect: Use a non-sparking scoop to transfer the dampened material directly into a hazardous waste container.

  • Decontaminate: Wipe the surface with a solvent-soaked rag, followed by a thorough soap and water wash to remove any lipophilic residue.

Routine Waste Disposal: Dispose of all contaminated PPE, weigh boats, and collected spill material as Solid Organic Hazardous Waste . Because the molecular formula of this compound contains no halogens, it must be routed to the non-halogenated waste stream in strict accordance with local environmental regulations and institutional Prudent Practices[3][7].

References

  • Title: Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Specifications Source: MySkinRecipes URL: [Link]

  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI URL: [Link]

Sources

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